2,6-Bis(chloromethyl)pyridine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244971. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-bis(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBGOYAWNBDXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970771 | |
| Record name | 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55422-79-2 | |
| Record name | 55422-79-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-bis(chloromethyl)pyridine;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Bis(chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its bifunctional nature, arising from the two reactive chloromethyl groups and the coordinating pyridine ring, makes it a versatile intermediate in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of its core physicochemical properties, offering valuable data for researchers and developers working with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some publicly available data may refer to the free base, 2,6-Bis(chloromethyl)pyridine (CAS No: 3099-28-3), and care should be taken to distinguish between the two forms. The hydrochloride salt is generally favored in pharmaceutical applications for its enhanced solubility and stability.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈Cl₃N | [1][2] |
| Molecular Weight | 212.50 g/mol | [1][2] |
| Appearance | White to almost white or light yellow crystalline powder | [3][4] |
| Melting Point | 73-78 °C | [1][3][4][5] |
| Boiling Point | 110 °C at 3 mmHg (for the free base) | [3][5][6] |
| Density | 1.275 g/cm³ | [1][6] |
| pKa (Predicted) | 2.19 ± 0.24 | [7] |
| Solubility | No quantitative data available. The hydrochloride form is noted to have improved solubility over the free base.[1] | |
| Decomposition Temperature | No data available for the hydrochloride salt. The free base is reported to decompose at 224 °C.[6] | |
| Stability | Stable under recommended storage conditions.[8] |
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible determination of physicochemical properties. The following are brief descriptions of relevant Organisation for Economic Co-operation and Development (OECD) guidelines applicable to the characterization of this compound.
Melting Point Determination (OECD Guideline 102)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a crystalline solid like this compound, this is typically a narrow range.
-
Capillary Method: A small, finely ground sample of the substance is packed into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block apparatus alongside a calibrated thermometer. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.
Solubility Determination (OECD Guideline 105)
This guideline details methods for determining the water solubility of substances.
-
Flask Method: A surplus of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The solution is then centrifuged or filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This process is repeated until three successive measurements show no significant variation in concentration.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a pyridine hydrochloride, it reflects the equilibrium between the protonated pyridinium ion and the neutral pyridine.
-
Potentiometric Titration: A solution of the substance is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Synthesis Workflow
This compound is typically synthesized from 2,6-lutidine through a multi-step process. The following diagram illustrates a common synthetic route.
References
- 1. This compound | 55422-79-2 | Benchchem [benchchem.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India [ottokemi.com]
- 5. 2,6-Bis(chloromethyl)pyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. echemi.com [echemi.com]
- 7. 2,6-BIS(CHLOROMETHYL)PYRIDINE CAS#: 3099-28-3 [m.chemicalbook.com]
- 8. 2,6-BIS(CHLOROMETHYL)PYRIDINE - Safety Data Sheet [chemicalbook.com]
Synthesis and Purification of 2,6-Bis(chloromethyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2,6-Bis(chloromethyl)pyridine hydrochloride, a key intermediate in the pharmaceutical and materials science industries. This document details a prevalent multi-step synthetic pathway, including experimental protocols and quantitative data, to assist researchers in its practical application.
Introduction
2,6-Bis(chloromethyl)pyridine and its hydrochloride salt are versatile heterocyclic building blocks used in the synthesis of a wide array of more complex molecules.[1] The presence of two reactive chloromethyl groups allows for various nucleophilic substitution reactions, making it a valuable precursor for ligands in coordination chemistry, components of macrocycles, and intermediates for active pharmaceutical ingredients. The hydrochloride form is often preferred due to its enhanced solubility and stability.[2] This guide focuses on a widely reported and robust synthetic route commencing from 2,6-lutidine.
Synthetic Pathway Overview
The most common and economically viable synthesis of this compound is a four-step process starting from 2,6-lutidine. The overall transformation is depicted in the workflow below.
Caption: Synthetic workflow for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in the subsequent tables.
Step 1: Oxidation of 2,6-Lutidine
The initial step involves the oxidation of the methyl groups of 2,6-lutidine using a strong oxidizing agent, typically potassium permanganate, to yield 2,6-pyridinedicarboxylic acid.[3][4]
Protocol:
-
To a suitable reaction vessel, add 2,6-lutidine (1.0 eq) and water.
-
Heat the mixture to 75-80 °C.
-
Gradually add potassium permanganate (4.0-5.0 eq) in batches, maintaining the reaction temperature.
-
Stir the mixture for approximately 35 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 2 mol/L hydrochloric acid to a pH of 3-4.
-
Cool the mixture to 20-25 °C to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,6-pyridinedicarboxylic acid.
Step 2: Esterification to 2,6-Pyridinedicarboxylic Acid Dimethyl Ester
The dicarboxylic acid is then converted to its dimethyl ester to facilitate the subsequent reduction.
Protocol:
-
Combine 2,6-pyridinedicarboxylic acid (1.0 eq) and methanol (2.5-3.0 eq).
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
After cooling, neutralize the mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent to yield 2,6-pyridinedicarboxylic acid dimethyl ester.
Step 3: Reduction to 2,6-Pyridinedimethanol
The dimethyl ester is reduced to the corresponding diol, 2,6-pyridinedimethanol.
Protocol:
-
Dissolve 2,6-pyridinedicarboxylic acid dimethyl ester in an appropriate solvent (e.g., a mixture of THF and Toluene).[2]
-
Carefully add a reducing agent such as sodium borohydride in the presence of a Lewis acid like aluminum chloride, or other suitable reducing agents.[2]
-
Control the reaction temperature as required by the chosen reducing agent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully, for instance, with the slow addition of water.
-
Extract the product into an organic solvent.
-
Dry the organic phase and remove the solvent under reduced pressure to obtain 2,6-pyridinedimethanol.
Step 4: Chlorination to this compound
The final step is the chlorination of the diol using thionyl chloride, which also forms the hydrochloride salt.
Protocol:
-
Dissolve 2,6-pyridinedimethanol (1.0 eq) in a suitable solvent.
-
Add thionyl chloride (2.2-2.5 eq) dropwise, maintaining control over the reaction temperature as the reaction is exothermic.[3]
-
Stir the reaction mixture until completion, as indicated by TLC.
-
The product, this compound, will precipitate from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent and dry under vacuum.
Quantitative Data Summary
| Step | Reactants | Molar Ratio (Reactant:Reagent) | Temperature (°C) | Reaction Time | Yield (%) |
| 1. Oxidation | 2,6-Lutidine : KMnO₄ | 1 : 4.0 - 5.0[3] | 75 - 80[3] | 35 min[3] | - |
| 2. Esterification | 2,6-Pyridinedicarboxylic Acid : Methanol | 1 : 2.5 - 3.0[3] | Reflux | - | - |
| 3. Reduction | 2,6-Pyridinedicarboxylic Acid Dimethyl Ester : Reducing Agent | - | - | - | - |
| 4. Chlorination | 2,6-Pyridinedimethanol : Thionyl Chloride | 1 : 2.2 - 2.5[3] | - | - | 80 - 82[3] |
Note: Yields for intermediate steps are not consistently reported in the cited literature.
Purification
The final product, this compound, can be purified by several methods to achieve the desired level of purity for subsequent applications.
Caption: Purification workflow for the final product.
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
Flash Chromatography: For higher purity requirements, flash chromatography over silica gel can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2] The fractions containing the pure product are collected and the solvent is evaporated.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₇Cl₂N·HCl |
| Molecular Weight | 212.50 g/mol [2] |
| Appearance | Solid |
| Melting Point | 73-78 °C[2] |
| Purity (Commercial Grades) | ≥98%[2] |
Further characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Conclusion
This guide has outlined a robust and well-documented multi-step synthesis for this compound starting from 2,6-lutidine. The provided experimental protocols, quantitative data, and purification strategies offer a solid foundation for researchers and professionals in the field. Adherence to these procedures, coupled with appropriate analytical characterization, will enable the reliable production of this important chemical intermediate for a variety of applications in research and development.
References
- 1. 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India [ottokemi.com]
- 2. This compound | 55422-79-2 | Benchchem [benchchem.com]
- 3. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 4. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
2,6-Bis(chloromethyl)pyridine hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Bis(chloromethyl)pyridine hydrochloride, a versatile reagent in organic and medicinal chemistry. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical and chemical research.
Core Compound Information
Chemical Identity:
-
Name: this compound
-
CAS Number: 55422-79-2[1]
-
Molecular Formula: C₇H₈Cl₃N[1]
-
Molecular Weight: 212.50 g/mol [1]
Structure:
Physicochemical and Safety Data
A summary of the key quantitative properties and safety information for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 212.50 g/mol | [1] |
| CAS Number | 55422-79-2 | [1] |
| Molecular Formula | C₇H₈Cl₃N | [1] |
| Melting Point | 73–78°C | [1] |
| Density | 1.275 g/cm³ | [1] |
| Purity (Commercial Grades) | ≥98% | [1] |
Synthesis and Experimental Protocols
This compound is primarily synthesized from 2,6-lutidine. The process involves oxidation followed by chlorination. A general experimental protocol is detailed below.
Multi-step Synthesis from 2,6-Lutidine
This synthetic pathway involves the conversion of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, which is then esterified, reduced, and finally chlorinated to yield the target compound.
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid [2][3]
-
Add 21.4 g (0.2 mol) of 2,6-lutidine and 150 ml of water to a 250 ml flask.
-
Heat the mixture to 80°C.
-
Add 126.4 g (0.8 mol) of potassium permanganate in batches, maintaining the temperature at 75-80°C with stirring for 35 minutes.
-
Monitor the reaction completion using thin-layer chromatography.
-
Once the reaction is complete, adjust the pH of the reaction solution to 3 using 2 mol/l hydrochloric acid.
-
Cool the reaction solution to 20°C to precipitate the 2,6-pyridinedicarboxylic acid.
Step 2: Esterification to Dimethyl 2,6-pyridinedicarboxylate [2]
-
React the obtained 2,6-pyridinedicarboxylic acid with 16 g (0.5 mol) of methanol in the presence of concentrated sulfuric acid to produce dimethyl 2,6-pyridinedicarboxylate.
Step 3: Reduction to 2,6-Bis(hydroxymethyl)pyridine
-
The dimethyl 2,6-pyridinedicarboxylate is dissolved in a suitable solvent and reduced to 2,6-bis(hydroxymethyl)pyridine.
Step 4: Chlorination to this compound
-
The 2,6-bis(hydroxymethyl)pyridine is then reacted with a chlorinating agent, such as thionyl chloride, to yield the final product, this compound.
Below is a visual representation of the general synthesis workflow.
Caption: General synthesis workflow for this compound.
Applications in Research and Development
This compound is a key building block in organic synthesis due to its two reactive chloromethyl groups, which are susceptible to nucleophilic substitution.[1] This reactivity makes it a valuable intermediate in the production of a wide range of compounds.
Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmaceuticals. It is an important intermediate for drugs, including those for cardiovascular conditions.[1] Its utility also extends to the development of potential anti-cancer agents.[4] The hydrochloride form is often preferred in drug formulations for its improved solubility and stability.[1]
Agrochemical Industry
In the agricultural sector, 2,6-Bis(chloromethyl)pyridine is used in the synthesis of pesticides, herbicides, and fungicides to help protect crops.[5][6]
Organic and Materials Chemistry
Its applications in organic synthesis are extensive. It is used in the preparation of:
-
Ligands for Catalysis: It is a precursor for ligands, such as azidomethyl derivatives, used in catalysis.[1]
-
Palladocycles: It serves as a building block for palladocycles.[1]
-
Fluorescent Chemosensors: It has been used in the synthesis of sensitive fluorescent chemosensors for detecting ions like Hg²⁺.
-
Pincer Ligands: It is used in the preparation of carbene pincer ligands for palladium complexes.
The logical relationship of its applications is illustrated in the diagram below.
Caption: Key application areas stemming from this compound.
References
- 1. This compound | 55422-79-2 | Benchchem [benchchem.com]
- 2. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 4. 2,6-bis(chloromethyl)pyridine | 55422-79-2 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility and Stability of 2,6-Bis(chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2,6-Bis(chloromethyl)pyridine hydrochloride (CAS Number: 55422-79-2), a key intermediate in pharmaceutical and fine chemical synthesis. Due to the reactive nature of its chloromethyl groups, understanding the solubility and stability profile of this compound is critical for its effective handling, storage, and use in synthetic applications. This document outlines its solubility in various solvents, details its stability under different conditions, and provides experimental protocols for its analysis.
Introduction
This compound is a derivative of pyridine containing two reactive chloromethyl groups. Its hydrochloride salt form is generally preferred in pharmaceutical applications due to its enhanced stability and solubility compared to the free base.[1] The presence of the chloromethyl groups makes it a versatile building block for the synthesis of a wide range of more complex molecules through nucleophilic substitution reactions.[1] However, this reactivity also makes the compound susceptible to degradation, particularly through hydrolysis. Therefore, a thorough understanding of its chemical and physical properties is essential for researchers and developers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 55422-79-2 | [2] |
| Molecular Formula | C₇H₈Cl₃N | [1] |
| Molecular Weight | 212.51 g/mol | [2] |
| Melting Point | 73-78 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Storage Temperature | -20°C, under inert atmosphere |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in the public domain, its hydrochloride form suggests good solubility in polar solvents. The following table provides a qualitative summary of its expected solubility.
| Solvent | Qualitative Solubility | Rationale / Notes |
| Water | Soluble | The hydrochloride salt enhances aqueous solubility. However, the compound is prone to hydrolysis in aqueous solutions. |
| Methanol | Soluble | Polar protic solvent. |
| Ethanol | Soluble | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |
| Acetonitrile | Sparingly soluble to soluble | Moderately polar aprotic solvent. |
| Acetone | Sparingly soluble | Moderately polar aprotic solvent. |
| Chloroform | Sparingly soluble to insoluble | Nonpolar aprotic solvent. |
| Hexane | Insoluble | Nonpolar solvent. |
Stability Profile
The stability of this compound is a critical consideration due to the reactivity of the chloromethyl groups.
Hydrolytic Stability
The primary degradation pathway for this compound is hydrolysis. The chloromethyl groups are susceptible to nucleophilic attack by water, leading to the formation of 2,6-bis(hydroxymethyl)pyridine.[1] This reaction is expected to be influenced by pH and temperature. It is recommended to handle and store the compound under anhydrous conditions to prevent degradation.[1]
References
Spectroscopic Profile of 2,6-Bis(chloromethyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Bis(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct spectroscopic data for the hydrochloride salt, this document presents a detailed analysis of the free base, 2,6-Bis(chloromethyl)pyridine, and discusses the expected spectral changes upon protonation to form the hydrochloride salt. This guide includes tabulated NMR and IR data, a proposed mass spectrometry fragmentation pathway, and detailed experimental protocols for obtaining and analyzing these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for 2,6-Bis(chloromethyl)pyridine in chloroform-d (CDCl₃).
Expected Spectral Changes for the Hydrochloride Salt:
Upon formation of the hydrochloride salt, the pyridine nitrogen is protonated. This deshielding effect will cause a downfield shift (increase in ppm) for all protons and carbons in the molecule. The protons on the pyridine ring (H-3, H-4, H-5) and the chloromethyl groups (H-7) will be shifted downfield. Similarly, all carbon signals will be shifted to a higher chemical shift value. The extent of the shift is dependent on the solvent and concentration.[1]
Table 1: ¹H NMR Data for 2,6-Bis(chloromethyl)pyridine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.74 | t | H-4 |
| 7.40 | d | H-3, H-5 |
| 4.56 | s | -CH₂Cl (H-7) |
Source: Data for the free base, 2,6-Bis(chloromethyl)pyridine.[2]
Table 2: ¹³C NMR Data for 2,6-Bis(chloromethyl)pyridine
| Chemical Shift (ppm) | Assignment |
| 156.4 | C-2, C-6 |
| 138.2 | C-4 |
| 121.5 | C-3, C-5 |
| 45.8 | -CH₂Cl (C-7) |
Source: Data for the free base, 2,6-Bis(chloromethyl)pyridine.[3][4]
Infrared (IR) Spectroscopy
Expected Spectral Changes for the Hydrochloride Salt:
The formation of the pyridinium ion in the hydrochloride salt introduces new vibrational modes and shifts existing ones. Key changes include:
-
N-H Stretch: A broad absorption band is expected in the region of 2500-3000 cm⁻¹ due to the stretching of the N⁺-H bond.
-
Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, will be shifted to higher frequencies upon protonation.[6]
-
N-H Bending: In-plane and out-of-plane N-H bending vibrations will also be present.
Table 3: Characteristic IR Absorption Bands for Pyridinium Salts
| Wavenumber (cm⁻¹) | Assignment |
| 3250–3000 | C-H aromatic stretching |
| ~3000 | N⁺-H stretching (broad) |
| 1650–1400 | Aromatic C=C and C=N stretching |
| 1465–1430 | Ring vibrations |
Source: General data for pyridinium salts.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, it is expected that the HCl will be lost in the ion source, and the resulting mass spectrum will be that of the free base, 2,6-Bis(chloromethyl)pyridine.
Expected Fragmentation:
The molecular ion peak ([M]⁺) for 2,6-Bis(chloromethyl)pyridine (C₇H₇Cl₂N) would be observed at m/z = 175. A prominent fragment would be the loss of a chlorine atom to form an ion at m/z = 140. Further fragmentation could involve the loss of the second chloromethyl group.
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of 2,6-Bis(chloromethyl)pyridine involves the reaction of 2,6-bis(hydroxymethyl)pyridine with a chlorinating agent like thionyl chloride.[7] The hydrochloride salt can then be obtained by treating the free base with hydrochloric acid.
Materials:
-
2,6-Bis(hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,6-bis(hydroxymethyl)pyridine in a suitable solvent.
-
Cool the solution in an ice bath and add thionyl chloride dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for a specified time.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude product in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid.
-
The precipitate of this compound is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the resulting powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
In tandem mass spectrometry (MS/MS) experiments, select the molecular ion peak and subject it to collision-induced dissociation to observe the fragmentation pattern.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can utilize this information for compound identification, quality control, and as a reference for further synthetic modifications. It is important to note that the provided NMR and IR data for the free base serve as a close approximation, and experimental determination for the hydrochloride salt is recommended for precise characterization.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. journals.iau.ir [journals.iau.ir]
An In-depth Technical Guide to the Reaction Mechanism of 2,6-Bis(chloromethyl)pyridine Hydrochloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(chloromethyl)pyridine hydrochloride is a versatile bifunctional electrophile widely employed as a building block in synthetic organic chemistry, particularly in the construction of macrocyclic ligands, pharmaceutical intermediates, and supramolecular architectures. Its reactivity is dominated by the two primary benzylic chloride moieties, which are susceptible to nucleophilic substitution. This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with a variety of nucleophiles, supported by experimental data and detailed protocols. Understanding these reaction pathways is crucial for designing and optimizing synthetic routes to novel functional molecules.
The 2,6-disubstituted pyridine core offers a rigid and defined geometry, while the chloromethyl groups provide reactive sites for the introduction of diverse functionalities. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents. The reaction with nucleophiles typically proceeds via a nucleophilic substitution mechanism, where the chloride ion is displaced by the incoming nucleophile. The nature of the nucleophile, solvent, temperature, and presence of a base are critical parameters that influence the reaction pathway, rate, and product distribution.
Core Reaction Mechanism
The reaction of 2,6-bis(chloromethyl)pyridine with nucleophiles proceeds through a nucleophilic substitution pathway. Due to the benzylic nature of the chloromethyl groups, the reaction can potentially follow either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative mechanism is highly dependent on the reaction conditions and the nature of the nucleophile.
SN1 Pathway: This pathway involves a two-step mechanism. The first and rate-determining step is the ionization of the C-Cl bond to form a stable benzylic carbocation. The pyridine ring can stabilize the positive charge through resonance. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by polar protic solvents, which can solvate both the leaving group (Cl⁻) and the carbocation intermediate, and by weaker nucleophiles.
SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents, which solvate the cation but not the anionic nucleophile, thus enhancing its nucleophilicity. Given that 2,6-bis(chloromethyl)pyridine is a primary alkyl halide, the SN2 mechanism is generally expected to be a significant, if not the primary, reaction pathway.
The pyridine nitrogen atom plays a role in the reactivity of the chloromethyl groups. Its electron-withdrawing inductive effect can influence the electrophilicity of the benzylic carbons. Furthermore, in the free base form, the nitrogen lone pair can potentially participate in neighboring group participation, although this is less likely when it is protonated as the hydrochloride salt.
The general reaction can be depicted as follows:
Data Presentation: Reactions with Various Nucleophiles
The following tables summarize quantitative data for the reaction of 2,6-bis(chloromethyl)pyridine with different classes of nucleophiles.
Table 1: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Thiodiglycol | NaH | THF | Reflux | 23 | [1+1] Macrocycle | N/A | [1] |
| Thiodiglycol | NaH | THF | Reflux | 23 | [2+2] Macrocycle | N/A | [1] |
Note: The cited study focused on product characterization rather than quantifying the yields of the individual macrocycles.
Table 2: Reaction with Nitrogen Nucleophiles
Insufficient quantitative data found in the searched literature to populate this table.
Table 3: Reaction with Oxygen Nucleophiles
Insufficient quantitative data found in the searched literature to populate this table.
Experimental Protocols
Protocol 1: Synthesis of Macrocycles from 2,6-Bis(chloromethyl)pyridine and Thiodiglycol[1]
This protocol describes a representative procedure for the reaction with a sulfur nucleophile.
Materials:
-
2,6-Bis(hydroxymethyl)pyridine
-
Thionyl chloride
-
Benzene
-
Sodium carbonate
-
n-Heptane
-
Thiodiglycol (TDG)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
Procedure:
Part A: Synthesis of 2,6-Bis(chloromethyl)pyridine
-
To a 100 mL flask containing 5.5 g of 2,6-bis(hydroxymethyl)pyridine at 0°C, slowly add 70 mL of thionyl chloride.
-
Warm the mixture on a water bath for 5 hours.
-
Cool the reaction mixture and add 100 mL of benzene.
-
Collect the precipitated hydrochloride salt by filtration, wash with benzene, and dry.
-
Dissolve the hydrochloride salt in water and neutralize with sodium carbonate.
-
Collect the resulting 2,6-bis(chloromethyl)pyridine and recrystallize from 100 mL of n-heptane to obtain needle-like crystals (4.2 g).
Part B: Macrocyclization Reaction
-
The cyclization reaction is carried out in refluxing anhydrous THF for 23 hours using sodium hydride as a base for the deprotonation of thiodiglycol.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of [1+1] and [2+2] macrocycles, is purified by column chromatography on silica gel using an ethyl acetate/n-heptane eluent system.
Conclusion
The reaction of this compound with nucleophiles is a cornerstone for the synthesis of a wide array of functional molecules. The primary chloromethyl groups at the 2 and 6 positions of the pyridine ring readily undergo nucleophilic substitution, with the reaction mechanism being sensitive to the choice of nucleophile, solvent, and other reaction conditions. While the benzylic nature of the substrate allows for the possibility of both SN1 and SN2 pathways, the SN2 mechanism is generally favored, particularly with strong nucleophiles in aprotic solvents. This guide has provided a foundational understanding of the reaction mechanisms involved, alongside a detailed experimental protocol for a representative reaction. Further research to quantify the yields and reaction kinetics with a broader range of nucleophiles will undoubtedly enhance the predictive power for synthetic chemists working with this versatile building block.
References
An In-depth Technical Guide to the Electrophilicity of Chloromethyl Groups on the Pyridine Ring
For: Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This technical guide provides a comprehensive analysis of the electrophilicity of the chloromethyl group appended to pyridine rings, a class of reagents of significant interest in medicinal chemistry and materials science. The reactivity of these compounds is primarily dictated by the position of the chloromethyl group relative to the ring nitrogen, which governs the electrophilicity of the benzylic-like carbon. This document synthesizes theoretical principles, available quantitative data, and detailed experimental protocols to serve as a resource for professionals in drug development and chemical research. The analysis establishes a reactivity order of 4- > 2- > 3-chloromethylpyridine, based on the electronic effects exerted by the pyridine nitrogen. While direct, side-by-side comparative kinetic data is not extensively available in the literature, this guide compiles existing data and provides a robust theoretical framework for understanding and predicting reactivity.
**1. Introduction
Chloromethylpyridines are versatile electrophilic building blocks widely employed in the synthesis of a diverse range of molecular architectures. Their utility stems from the reactive C-Cl bond, which readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of the pyridylmethyl moiety to various scaffolds, a common strategy in the design of pharmacologically active agents and functional materials. The pyridine ring, being electron-deficient, enhances the electrophilicity of the chloromethyl group compared to its carbocyclic analogue, benzyl chloride. This activation, however, is not uniform and is highly dependent on the isomeric position of the substituent. Understanding the nuances of this reactivity is critical for reaction design, optimization, and the strategic synthesis of target molecules.
**2. Core Principles: The Influence of Nitrogen Position on Electrophilicity
The electrophilicity of the carbon atom in the chloromethyl group is modulated by both inductive and resonance effects imparted by the pyridine nitrogen. These effects differ significantly depending on the position of the -CH₂Cl group (ortho, meta, or para to the nitrogen).
-
Inductive Effect: The electronegative nitrogen atom exerts an electron-withdrawing inductive effect (-I) across the sigma bonds of the ring. This effect is distance-dependent and serves to increase the partial positive charge on all ring carbons, and by extension, on the exocyclic chloromethyl carbon, making it more susceptible to nucleophilic attack.
-
Resonance Effect: The resonance effect (-M) involves the delocalization of electrons through the π-system. For substituents at the 2- (ortho) and 4- (para) positions, the nitrogen atom can effectively withdraw electron density and stabilize the partial negative charge that develops on the incoming nucleophile in the transition state of an Sₙ2 reaction. This stabilization significantly lowers the activation energy of the reaction. In contrast, the 3- (meta) position does not benefit from this direct resonance stabilization.
This leads to a clear predicted order of reactivity for nucleophilic substitution:
4-Chloromethylpyridine > 2-Chloromethylpyridine >> 3-Chloromethylpyridine
The 4-isomer is generally the most reactive due to the powerful resonance stabilization of the transition state, which is sterically unhindered. The 2-isomer also benefits from resonance stabilization but can be slightly less reactive due to potential steric hindrance from the adjacent nitrogen atom and its lone pair. The 3-isomer is considerably less reactive as it lacks this direct resonance stabilization of the transition state, and its reactivity is primarily enhanced by the weaker inductive effect of the nitrogen.
Safety and Handling of 2,6-Bis(chloromethyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2,6-Bis(chloromethyl)pyridine hydrochloride. The information is intended to support researchers, scientists, and professionals in drug development in the safe management of this compound in a laboratory setting. This document summarizes key safety data, outlines detailed handling protocols, and provides essential information for risk assessment and mitigation.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative.[1] While specific data for the hydrochloride salt is limited, the properties of the free base, 2,6-Bis(chloromethyl)pyridine, provide valuable information.
| Property | Value | Reference |
| Molecular Formula | C₇H₈Cl₃N | [1] |
| Molecular Weight | 212.50 g/mol | [1] |
| Appearance | Beige crystalline solid | [2] |
| Melting Point | 73-78 °C | [1][2] |
| Boiling Point | 286.8 °C at 760 mmHg | [3] |
| Density | 1.275 g/cm³ | [1][3] |
| Purity (Commercial Grades) | ≥98% | [1] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage (Category 1) | H318: Causes serious eye damage |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.[4][5]
Signal Word: Danger
Toxicological Data
Experimental Protocols: Safe Handling and Personal Protection
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling corrosive and hygroscopic solids.[6][7][8]
Engineering Controls
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[9][10]
-
Ensure adequate ventilation to minimize exposure to dust and vapors.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are required. |
| Skin Protection | A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use. |
| Respiratory Protection | If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
| Body Protection | Wear appropriate protective clothing to prevent skin contact. |
General Handling Procedures
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
-
Keep the container tightly closed when not in use.
-
Due to its hygroscopic nature, handle in a dry, inert atmosphere where possible to prevent clumping and degradation.[8]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[8]
-
Store in a freezer at temperatures below -20°C under an inert atmosphere for long-term stability.
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
It is recommended to contact a licensed professional waste disposal service for the disposal of this material.
Logical Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
References
- 1. This compound | 55422-79-2 | Benchchem [benchchem.com]
- 2. 2,6-BIS(CHLOROMETHYL)PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 3. Cas 55422-79-2,2,6-bis(chloromethyl)pyridine | lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. chemical-label.com [chemical-label.com]
- 6. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. schaeffer-trading.com [schaeffer-trading.com]
- 9. eng.uwo.ca [eng.uwo.ca]
- 10. ehs.stanford.edu [ehs.stanford.edu]
Commercial Availability and Technical Guide: 2,6-Bis(chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic utility of 2,6-Bis(chloromethyl)pyridine hydrochloride (CAS No: 55422-79-2). This versatile heterocyclic compound serves as a critical building block in medicinal chemistry, coordination chemistry, and materials science. Its bifunctional nature, arising from the two reactive chloromethyl groups, allows for its use as a precursor in the synthesis of a wide range of more complex molecules, including pharmaceutical intermediates and specialized ligands.
Commercial Suppliers and Availability
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The compound is typically offered in quantities ranging from grams to kilograms, with purity levels generally suitable for laboratory and preclinical research. The table below summarizes a selection of commercial suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 97% | Inquire for details | Shipped in a cold pack; store in a freezer under -20°C in an inert atmosphere.[1] |
| CymitQuimica (distributor for Apollo Scientific) | Not specified | 1g, 5g, 25g | Intended for laboratory use only.[2] |
| ChemShuttle | 95% | Inquire for 250g and larger quantities | Storage temperature: 2-8°C.[3] |
| Benchchem | ≥98% (commercial grades) | Inquire for details | For research use only; not for human or veterinary use.[4] |
| Parchem | Not specified | Inquire for details | Specialty chemical supplier.[5] |
| SR Innovations India | Industrial Grade | 25 Kg | Sold by the kilogram.[6] |
Physicochemical Properties
The following table outlines the key physicochemical properties of this compound, compiled from various supplier and literature sources.
| Property | Value |
| CAS Number | 55422-79-2 |
| Molecular Formula | C₇H₈Cl₃N[3][4] |
| Molecular Weight | 212.5 g/mol [4] |
| Appearance | Solid[1] |
| Melting Point | 73–78°C[4] |
| Purity | ≥95-98% (Varies by supplier)[3][4] |
| Storage Conditions | 2-8°C or -20°C (Varies by supplier)[1][3] |
Synthetic Applications and Experimental Protocols
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its two chloromethyl groups, which are susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, making it a key component in the synthesis of ligands for metal complexes, fluorescent chemosensors, and pharmaceutical intermediates.[2]
General Synthetic Workflow
The following diagram illustrates a generalized experimental workflow for the utilization of this compound in the synthesis of a target molecule, such as a bidentate ligand.
Example Experimental Protocol: Synthesis of this compound
The following is a patented method for the synthesis of this compound, starting from 2,6-lutidine. This multi-step process involves oxidation, esterification, reduction, and finally chlorination.
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
In a 250 ml flask, combine 21.4 g (0.2 mol) of 2,6-lutidine with 150 ml of water.
-
Heat the mixture to 80°C.
-
Add 126.4 g (0.8 mol) of potassium permanganate in batches, maintaining the temperature at 75-80°C with stirring for 35 minutes.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, adjust the pH of the reaction solution to 3 using 2 mol/l hydrochloric acid.
-
Cool the solution to 20°C to precipitate the 2,6-pyridinedicarboxylic acid.[3]
Step 2: Esterification to Dimethyl 2,6-Pyridinedicarboxylate
-
The 2,6-pyridinedicarboxylic acid is reacted with methanol in the presence of concentrated sulfuric acid to yield dimethyl 2,6-pyridinedicarboxylate.[3]
Step 3: Reduction to 2,6-Pyridinedimethanol
-
The dimethyl 2,6-pyridinedicarboxylate is then reduced to 2,6-pyridinedimethanol.
Step 4: Chlorination to this compound
-
Finally, the 2,6-pyridinedimethanol is reacted with thionyl chloride to produce the target compound, this compound.
Logical Relationships in Synthetic Utility
The versatility of this compound as a synthetic precursor is rooted in its ability to undergo a variety of chemical transformations. The diagram below outlines the logical relationships between the starting material and its potential applications.
References
- 1. 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India [ottokemi.com]
- 2. This compound | 55422-79-2 | Benchchem [benchchem.com]
- 3. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Page loading... [guidechem.com]
The Versatile Scaffold: Unlocking the Biological Potential of 2,6-Bis(chloromethyl)pyridine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine-based compounds, derivatives of 2,6-bis(chloromethyl)pyridine represent a particularly promising class of molecules with a wide spectrum of potential biological activities. The two reactive chloromethyl groups at the 2 and 6 positions serve as versatile handles for synthetic modification, allowing for the creation of diverse libraries of compounds with potential applications in oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of various 2,6-bis(chloromethyl)pyridine derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Anticancer Activities: A Promising Frontier
Derivatives of 2,6-disubstituted pyridines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. While direct derivatization of 2,6-bis(chloromethyl)pyridine is a key synthetic strategy, related structures derived from precursors like 2,6-pyridinedicarboxylic acid and 2,6-diacetylpyridine also provide valuable insights into the structure-activity relationships of this class of compounds.
Cytotoxicity of 2,6-Disubstituted Pyridine Derivatives
The cytotoxic effects of various 2,6-disubstituted pyridine derivatives have been evaluated against several human cancer cell lines, including those of the lung, liver, and breast. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are a key metric for assessing cytotoxic potential.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-based heterocycles | A549 (Lung) | >100 | [1] |
| Pyrazole-based heterocycles | HEPG2 (Liver) | >100 | [1] |
| Pyrazole-based heterocycles | MCF-7 (Breast) | >100 | [1] |
| Pyridine-ureas (Compound 8e) | MCF-7 (Breast) | 0.22 (48h) | [2] |
| Pyridine-ureas (Compound 8n) | MCF-7 (Breast) | 1.88 (48h) | [2] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC3 (Prostate) | 0.1 - 0.85 | [3] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | HeLa (Cervical) | 1.2 - 74.1 | [3] |
Table 1: In vitro anticancer activity of selected 2,6-disubstituted pyridine derivatives.[1][2][3]
It is important to note that the pyrazole-based heterocycles synthesized from a 2,6-bis(carbohydrazide)pyridine precursor displayed low to moderate activity.[1] In contrast, certain pyridine-urea derivatives have shown potent activity against breast cancer cells, with compound 8e being significantly more active than the standard chemotherapeutic drug Doxorubicin.[2] Furthermore, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives exhibited superior cytotoxicity against prostate and cervical cancer cell lines.[3]
Antimicrobial Activities: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases and other derivatives of 2,6-disubstituted pyridines have been investigated for their antibacterial and antifungal properties.
Antimicrobial Efficacy of Pyridine-Derived Schiff Bases
Schiff bases derived from pyridine precursors have shown promising activity against a variety of microbial strains. The antimicrobial potential is often assessed by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Activity | Reference |
| Pyridine-2,6-carboxamide-derived Schiff bases | Bacillus subtilis | Significant | [4][5][6] |
| Pyridine-2,6-carboxamide-derived Schiff bases | Staphylococcus aureus | Significant | [4][5][6] |
| Pyridine-2,6-carboxamide-derived Schiff bases | Escherichia coli | Significant | [4][5][6] |
| Pyridine-2,6-carboxamide-derived Schiff bases | Candida albicans | Significant | [4][5][6] |
| Halogen-substituted non-metal pyridine Schiff bases | Gram-positive bacteria | Pronounced biocidal effect | [7] |
| Halogen-substituted non-metal pyridine Schiff bases | Gram-negative bacteria | No discernible effect | [7] |
Table 2: Antimicrobial activity of selected 2,6-disubstituted pyridine derivatives.[4][5][6][7]
Notably, a series of pyridine-2,6-carboxamide-derived Schiff bases exhibited significant bactericidal and fungicidal activities, comparable to the standard drugs streptomycin and fusidic acid.[4][5][6] Halogen-substituted non-metal pyridine Schiff bases have also demonstrated a pronounced biocidal effect against Gram-positive bacteria.[7]
Experimental Protocols: A Guide to Synthesis and Evaluation
The following sections provide detailed methodologies for the synthesis of key precursors and the evaluation of the biological activities of their derivatives.
Synthesis of 2,6-Bis(aminomethyl)pyridine
A common and crucial intermediate for further derivatization is 2,6-bis(aminomethyl)pyridine. This can be synthesized from 2,6-bis(chloromethyl)pyridine through a Gabriel synthesis or by reduction of 2,6-bis(azidomethyl)pyridine.
Synthesis of 2,6-Bis(tosyloxymethyl)pyridine:
A modified literature method can be used for the synthesis of 2,6-bis(tosyloxymethyl)pyridine, a useful precursor.[8]
-
Dissolve sodium hydroxide (0.20 mol) and 2,6-pyridinedimethanol (0.20 mol) in a 1:1 mixture of THF and water (150 ml) in a 500 ml round-bottom flask.
-
To this stirred solution at 0 °C, add a solution of p-toluenesulfonyl chloride (0.040 mol) in THF (75 ml).
-
Stir the reaction mixture for 15 minutes at 0 °C and then for 4 hours at room temperature.
-
Pour the mixture into 200 ml of water and extract with dichloromethane (4 x 75 ml).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design. Several signaling pathways have been implicated in the anticancer activity of pyridine-based compounds.
Some pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow.[2] Other pyridine compounds have been found to induce G2/M cell cycle arrest and apoptosis (programmed cell death) through the upregulation of tumor suppressor p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.
Experimental and Synthetic Workflows
The development of novel 2,6-bis(chloromethyl)pyridine derivatives involves a systematic workflow from synthesis to biological evaluation.
This process begins with the synthesis of a library of derivatives from the 2,6-bis(chloromethyl)pyridine scaffold. These new chemical entities are then purified and their structures confirmed using various analytical techniques. Subsequently, the compounds undergo biological screening to identify active molecules. For promising candidates, further studies are conducted to elucidate their mechanism of action, which can then guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
Derivatives of 2,6-bis(chloromethyl)pyridine and related 2,6-disubstituted pyridines represent a versatile and promising platform for the discovery of new therapeutic agents. The existing body of research highlights their potential in oncology and infectious diseases. Future efforts should focus on the systematic exploration of the chemical space around this scaffold to establish comprehensive structure-activity relationships. The synthesis and evaluation of a broader range of derivatives, coupled with in-depth mechanistic studies, will be crucial for translating the potential of these compounds into clinically effective drugs. Furthermore, the development of derivatives with improved solubility and drug-like properties will be essential for their advancement through the drug development pipeline.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases [mdpi.com]
- 8. 2,6-Bis(tosyloxymethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
2,6-Bis(chloromethyl)pyridine Hydrochloride: Application Notes for Bifunctional Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(chloromethyl)pyridine hydrochloride is a versatile bifunctional crosslinking agent. Its utility stems from the two reactive chloromethyl groups attached to a central pyridine ring. These groups can readily react with nucleophilic functional groups present on biomolecules, such as the primary amines in lysine residues and the sulfhydryl groups in cysteine residues of proteins. This reactivity allows for the formation of stable covalent bonds, making it a valuable tool for studying protein-protein interactions, elucidating the structure of protein complexes, and developing novel bioconjugates. The rigid pyridine core provides a defined spatial constraint between the linked molecules.
Principle of Crosslinking
The crosslinking reaction with this compound proceeds via nucleophilic substitution. The electron-deficient pyridine ring enhances the reactivity of the chloromethyl groups, making them susceptible to attack by nucleophiles commonly found in proteins. The primary reaction targets are the ε-amino group of lysine and the thiol group of cysteine. The hydrochloride salt form enhances the compound's solubility in aqueous buffers, though careful pH management is crucial for optimal reactivity.
Applications in Research and Drug Development
Due to its chemical properties, this compound can be applied in several key areas:
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this agent can help identify novel or transient protein partners in biological pathways.
-
Structural Biology: The fixed distance imposed by the crosslinker can provide valuable distance constraints for computational modeling of protein and protein complex structures.
-
Stabilization of Protein Complexes: Crosslinking can stabilize multi-protein complexes for further analysis by techniques such as cryo-electron microscopy or mass spectrometry.
-
Development of Antibody-Drug Conjugates (ADCs): While less common than heterobifunctional linkers, the defined spacer of this agent could be explored for conjugating small molecule drugs to antibodies.
Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₈Cl₃N | |
| Molecular Weight | 212.50 g/mol | |
| CAS Number | 55422-79-2 | |
| Appearance | White to off-white solid | |
| Reactive Groups | Two primary alkyl chlorides | |
| Spacer Arm Length (estimated) | ~6-8 Å (Angstroms) | |
| Reactivity towards | Primary amines (e.g., Lysine), Thiols (e.g., Cysteine) |
Experimental Protocols
Note: The following protocols are generalized starting points and should be optimized for each specific application.
Protocol 1: Crosslinking of Purified Proteins in Solution
This protocol describes a general procedure for crosslinking two or more purified proteins.
Materials:
-
Purified protein(s) in a suitable buffer (e.g., HEPES, PBS), free of primary amines (like Tris).
-
This compound.
-
Stock solution solvent (e.g., anhydrous DMSO or DMF).
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.5).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE analysis reagents.
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein(s) at a concentration of 1-10 mg/mL in the reaction buffer.
-
Crosslinker Stock Solution: Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO.
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein solution to achieve a final concentration typically ranging from 0.5 to 5 mM. A 20 to 50-fold molar excess of the crosslinker over the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
-
Further characterization can be performed using techniques like Western blotting or mass spectrometry.
-
Protocol 2: In-situ Crosslinking in Cells (Hypothetical)
This protocol outlines a hypothetical approach for crosslinking proteins within a cellular context. Caution: This reagent's cell permeability and potential toxicity should be empirically determined.
Materials:
-
Cultured cells.
-
Phosphate-Buffered Saline (PBS).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Quenching solution (e.g., 1 M glycine or Tris-HCl).
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS.
-
Crosslinking:
-
Resuspend the cells in PBS.
-
Add this compound to a final concentration of 1-5 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Quenching: Add quenching solution to a final concentration of 100 mM and incubate for 10 minutes.
-
Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells using an appropriate lysis buffer.
-
Downstream Analysis: The cell lysate can be used for immunoprecipitation, affinity purification, or mass spectrometry-based proteomic analysis to identify crosslinked proteins.
Visualizations
Caption: Reaction mechanism of 2,6-Bis(chloromethyl)pyridine with protein nucleophiles.
Synthesis of Pyridine-Containing Macrocycles Using 2,6-Bis(chloromethyl)pyridine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-containing macrocycles are a class of compounds that have garnered significant interest in medicinal chemistry and drug development. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, can enhance the pharmacological properties of a molecule, including its metabolic stability, permeability, and binding affinity to biological targets. When incorporated into a macrocyclic structure, these properties can be further refined, leading to compounds with high potency and selectivity. 2,6-Bis(chloromethyl)pyridine hydrochloride is a versatile and reactive building block for the synthesis of a variety of pyridine-containing macrocycles, also known as pyridinophanes. This document provides detailed application notes on the potential uses of these macrocycles and protocols for their synthesis.
Application Notes: Therapeutic Potential of Pyridine-Containing Macrocycles
Macrocycles derived from 2,6-bis(chloromethyl)pyridine exhibit a range of biological activities that make them attractive candidates for drug discovery programs.
Antimicrobial Activity
The growing threat of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine-containing compounds have shown promise in this area. While specific studies on macrocycles derived directly from 2,6-bis(chloromethyl)pyridine are emerging, the broader class of pyridine-containing macrocycles has demonstrated significant antimicrobial properties. The proposed mechanism of action for some antimicrobial pyridinium salts involves disruption of the bacterial cell membrane, where the cationic pyridinium head interacts with the cell surface.
Anticancer Activity
The pyridine scaffold is a key component in numerous approved anticancer drugs. Pyridine derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including kinases, androgen receptors, and topoisomerase enzymes. Macrocyclization can enhance the specificity and potency of these interactions. For instance, certain anticancer pyridine compounds have been found to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and JNK pathways. Furthermore, some pyridine-containing macrocycles have been investigated as inhibitors of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which play a critical role in cancer cell migration and invasion.
Experimental Protocols
The following protocols provide a framework for the synthesis of pyridine-containing macrocycles using this compound as the starting material.
General Workflow for Macrocycle Synthesis
The synthesis of macrocycles from 2,6-bis(chloromethyl)pyridine typically involves a bimolecular nucleophilic substitution reaction with a suitable dinucleophile. The reaction can lead to the formation of different-sized macrocycles, commonly a [1+1] and/or a [2+2] condensation product. The ratio of these products can be influenced by reaction conditions such as concentration (high dilution favors the smaller macrocycle), temperature, and the nature of the template ion, if used.
Figure 1. General experimental workflow for the synthesis of macrocycles from 2,6-bis(chloromethyl)pyridine.
Protocol 1: Synthesis of Thia-Ether Pyridinophanes ([1+1] and [2+2] Macrocycles)
This protocol is based on the work of Rafiei et al. for the synthesis of macroheterocycles from 2,6-bis(chloromethyl)pyridine and thiodiglycol.[1] Please note that the original publication did not report the isolated yields of the macrocycles.
Materials:
-
2,6-Bis(chloromethyl)pyridine
-
Thiodiglycol (TDG)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
n-Heptane
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Dinucleophile Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of thiodiglycol (1.0 eq.) in anhydrous THF.
-
Deprotonation: Carefully add sodium hydride (2.2 eq. of 60% dispersion) portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cyclization Reaction: Add a solution of 2,6-bis(chloromethyl)pyridine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump (to maintain high dilution conditions that favor macrocyclization).
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for 23 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in n-heptane.
-
Collect fractions and analyze by TLC to separate the [1+1] and [2+2] macrocycles.[1]
-
Combine the fractions containing the desired products and evaporate the solvent to yield the pure macrocycles.
-
Characterization Data:
| Product | Molecular Formula | Molecular Weight | Mass Spectrum (m/z) |
| [1+1] Macrocycle | C₁₁H₁₅NO₂S | 225.31 | 226 [M+H]⁺ |
| [2+2] Macrocycle | C₂₂H₃₀N₂O₄S₂ | 450.62 | 450 [M]⁺ |
Protocol 2: General Procedure for the Synthesis of Aza-Macrocycles
This generalized protocol describes the synthesis of macrocycles by reacting 2,6-bis(chloromethyl)pyridine with a generic primary or secondary diamine.
Materials:
-
2,6-Bis(chloromethyl)pyridine
-
Diamine (e.g., ethylenediamine, 1,3-diaminopropane)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the diamine (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous DMF.
-
Addition of Electrophile: Add a solution of 2,6-bis(chloromethyl)pyridine (1.0 eq.) in anhydrous DMF dropwise to the stirred suspension at room temperature over several hours.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired aza-macrocycle(s).
Potential Signaling Pathway Involvement in Cancer
The anticancer activity of pyridine-containing compounds can be attributed to their interaction with various signaling pathways that are often dysregulated in cancer. For example, some pyridine derivatives have been shown to induce apoptosis by activating the JNK (c-Jun N-terminal kinase) pathway and upregulating the tumor suppressor protein p53.
References
Application Notes and Protocols for the Preparation of Fluorescent Chemosensors with 2,6-Bis(chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent chemosensors derived from 2,6-bis(chloromethyl)pyridine hydrochloride. This versatile building block enables the construction of sensitive and selective probes for various analytes, particularly metal ions. The protocols outlined below focus on a well-established fluorescent chemosensor for mercury(II) ions (Hg²⁺), demonstrating a practical application of this synthetic strategy.
Principle and Signaling Pathway
The fluorescent chemosensors described herein operate on the principle of Photoinduced Electron Transfer (PET). The core structure consists of a pyridine-based receptor unit, synthesized from 2,6-bis(chloromethyl)pyridine, which is covalently linked to one or more fluorophores.
In the absence of the target analyte (e.g., a metal ion), the lone pair of electrons on the nitrogen atoms of the receptor can quench the fluorescence of the attached fluorophore(s) through a non-radiative PET process. This results in a "fluorescence-off" state. Upon binding of the target analyte to the receptor, the electron-donating ability of the nitrogen atoms is suppressed. This inhibition of the PET process restores the fluorescence of the fluorophore, leading to a "fluorescence-on" signal that can be quantitatively measured.
Caption: General signaling pathway of a PET-based fluorescent chemosensor.
Experimental Protocols
The following protocols detail the synthesis of a highly selective and sensitive fluorescent chemosensor for Hg²⁺, which utilizes a 2,6-bis(aminomethyl)pyridine receptor and two aminonaphthalimide fluorophores.[1][2]
Synthetic Workflow
The overall synthesis is a two-step process starting from this compound. The first step involves the conversion of the chloromethyl groups to aminomethyl groups. The resulting diamine is then reacted with a suitable fluorophore precursor.
Caption: Synthetic workflow for the preparation of the Hg²⁺ fluorescent chemosensor.
Protocol 1: Synthesis of 2,6-Bis(aminomethyl)pyridine
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
A mixture of this compound and potassium phthalimide (2.5 equivalents) in anhydrous DMF is stirred at 90 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is poured into deionized water and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the phthalimide-protected intermediate.
-
The intermediate is dissolved in ethanol, and hydrazine hydrate (10 equivalents) is added.
-
The mixture is refluxed for 4 hours, during which a white precipitate forms.
-
After cooling, the precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between DCM and water.
-
The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to give 2,6-bis(aminomethyl)pyridine as a pale-yellow oil.
Protocol 2: Synthesis of the Hg²⁺ Fluorescent Chemosensor
Materials:
-
2,6-Bis(aminomethyl)pyridine
-
N-[2-(2-hydroxyethoxy)ethyl]-4-piperazino-1,8-naphthalimide (or a similar reactive naphthalimide fluorophore)
-
Anhydrous ethanol
-
Triethylamine (TEA)
Procedure:
-
A solution of 2,6-bis(aminomethyl)pyridine and N-[2-(2-hydroxyethoxy)ethyl]-4-piperazino-1,8-naphthalimide (2.2 equivalents) in anhydrous ethanol is prepared.
-
Triethylamine (3 equivalents) is added to the solution.
-
The reaction mixture is refluxed for 24 hours under a nitrogen atmosphere.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to afford the final chemosensor as a yellow solid.
Characterization and Application Data
The synthesized chemosensor should be characterized by standard analytical methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure. Its photophysical properties and sensing capabilities are evaluated using UV-Vis and fluorescence spectroscopy.
Data Presentation
The following table summarizes the key performance metrics of the described Hg²⁺ chemosensor in a neutral buffer aqueous solution.[1][2]
| Parameter | Value |
| Excitation Wavelength (λex) | ~440 nm |
| Emission Wavelength (λem) | ~525 nm |
| Quantum Yield (Φ) of Free Sensor | ~0.02 |
| Quantum Yield (Φ) with Hg²⁺ | ~0.35 (approx. 17-fold increase) |
| Analyte | Hg²⁺ |
| Limit of Detection (LOD) | Sub-micromolar range |
| Binding Stoichiometry (Sensor:Hg²⁺) | 1:1 |
| Solvent System | Neutral Buffer Aqueous Solution (e.g., HEPES) |
Protocol 3: Fluorescence Measurements for Hg²⁺ Detection
Materials:
-
Stock solution of the chemosensor (e.g., 1 mM in DMSO).
-
Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water).
-
HEPES buffer (10 mM, pH 7.4).
Procedure:
-
Prepare a working solution of the chemosensor (e.g., 10 µM) in HEPES buffer.
-
Selectivity Test: To separate aliquots of the chemosensor working solution, add a defined concentration (e.g., 2 equivalents) of different metal ion stock solutions (e.g., Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.). Record the fluorescence emission spectrum for each sample after a short incubation period.
-
Fluorescence Titration: To an aliquot of the chemosensor working solution, incrementally add small volumes of the Hg²⁺ stock solution. Record the fluorescence emission spectrum after each addition until the fluorescence intensity reaches a plateau.
-
The limit of detection (LOD) can be calculated from the titration data based on the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
Conclusion
This compound serves as a valuable and versatile precursor for the development of fluorescent chemosensors. The straightforward synthetic accessibility and the ability to introduce a variety of fluorophores make it an attractive platform for designing probes for a wide range of analytes. The detailed protocols provided herein for a Hg²⁺ sensor offer a robust starting point for researchers in chemical biology, materials science, and drug development to create and evaluate novel sensing molecules.
References
Application Notes: Synthesis of Novel Agrochemical Scaffolds from 2,6-Bis(chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes detail the use of 2,6-Bis(chloromethyl)pyridine hydrochloride as a versatile starting material in the synthesis of novel heterocyclic structures with potential applications in the agrochemical industry. The high reactivity of the two chloromethyl groups allows for facile nucleophilic substitution reactions, making it an ideal building block for creating diverse molecular architectures for screening as potential fungicides, herbicides, and insecticides.[1][2]
Introduction
2,6-Bis(chloromethyl)pyridine is a key intermediate in organic synthesis.[1][3] Its pyridine core is a common motif in many successful agrochemicals, and the two reactive chloromethyl groups provide convenient handles for introducing a variety of functional groups through reactions with nucleophiles such as phenols, thiols, and amines. This allows for the construction of complex molecules with potential biological activity.[4] While direct synthesis routes for currently registered major agrochemicals from this compound are not extensively detailed in publicly available literature, its utility is demonstrated in the synthesis of analogous and novel structures.
This document provides a detailed protocol for a representative synthesis of macroheterocycles, which showcases the core reactivity of 2,6-Bis(chloromethyl)pyridine. Such macrocyclic structures are of interest in agrochemical research for their potential to offer novel modes of action and improved physicochemical properties.
Key Application: Synthesis of Pyridine-Containing Macroheterocycles
A notable application of 2,6-Bis(chloromethyl)pyridine is in the synthesis of macrocyclic compounds. The reaction with a dinucleophile can lead to the formation of [1+1] and [2+2] macrocycles, which are interesting scaffolds for agrochemical discovery. The following experimental summary is based on the synthesis of pyridine-containing macroheterocycles via the reaction of 2,6-Bis(chloromethyl)pyridine with thiodiglycol.
Experimental Workflow
The overall workflow for the synthesis of the starting material and its subsequent reaction to form macrocycles is depicted below.
Caption: Workflow for the synthesis of 2,6-Bis(chloromethyl)pyridine and its subsequent use in macrocycle formation.
Data Presentation
The following table summarizes the key reactants and products for the synthesis of the macroheterocycles.
| Reactant 1 | Reactant 2 | Base | Product(s) |
| 2,6-Bis(chloromethyl)pyridine | Thiodiglycol | Sodium Hydride | [1+1] and [2+2] Macroheterocycles |
Experimental Protocols
Synthesis of 2,6-Bis(chloromethyl)pyridine
This protocol describes the synthesis of the starting material, 2,6-Bis(chloromethyl)pyridine, from 2,6-bis(hydroxymethyl)pyridine.
Materials:
-
2,6-Bis(hydroxymethyl)pyridine
-
Thionyl chloride
-
Benzene
Procedure:
-
Slowly add 70 ml of thionyl chloride to 5.5 g of 2,6-bis(hydroxymethyl)pyridine in a 100 ml flask at 0°C.
-
Warm the mixture on a water bath for 5 hours.
-
Cool the reaction mixture and add 100 ml of benzene.
-
The product, 2,6-Bis(chloromethyl)pyridine, will precipitate and can be collected.
Synthesis of Pyridine-Containing Macroheterocycles
This protocol details the synthesis of [1+1] and [2+2] macrocycles from 2,6-Bis(chloromethyl)pyridine and thiodiglycol.
Materials:
-
2,6-Bis(chloromethyl)pyridine
-
Thiodiglycol
-
Sodium Hydride (NaH)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2,6-Bis(chloromethyl)pyridine and thiodiglycol in anhydrous THF.
-
Slowly add a suspension of sodium hydride in THF to the reaction mixture at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Separate the resulting [1+1] and [2+2] macrocycles by column chromatography.
Signaling Pathways and Logical Relationships
The core of this synthetic application is the nucleophilic substitution reaction where the electron-rich sulfur atom of thiodiglycol attacks the electrophilic carbon atoms of the chloromethyl groups on the pyridine ring. The use of a strong base, sodium hydride, is crucial for deprotonating the hydroxyl groups of thiodiglycol, thereby increasing its nucleophilicity. The formation of both [1+1] and [2+2] macrocycles is a common outcome in such reactions and is influenced by factors like reaction concentration (high dilution favors the smaller macrocycle).
Caption: Logical relationship of the components and steps in the macrocyclization reaction.
Conclusion
This compound is a valuable and reactive building block for the synthesis of novel compounds with potential agrochemical applications. The protocol provided for the synthesis of pyridine-containing macroheterocycles demonstrates a key synthetic transformation of this starting material. Researchers can adapt this methodology using a wide range of di-nucleophiles to generate diverse libraries of compounds for biological screening, thereby facilitating the discovery of new active ingredients for crop protection.
References
Synthesis of Pincer Ligands Using 2,6-Bis(chloromethyl)pyridine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various pincer ligands utilizing 2,6-bis(chloromethyl)pyridine hydrochloride as a key starting material. Pincer ligands, with their tridentate coordination to a central metal atom, offer remarkable stability and catalytic activity, making them crucial in the development of novel therapeutics and advanced materials.
Introduction
This compound is a versatile bifunctional electrophile widely employed in the construction of pyridine-based pincer ligands. The two chloromethyl groups are susceptible to nucleophilic substitution by a variety of nitrogen, phosphorus, and other nucleophiles, allowing for the synthesis of a diverse range of ligand architectures, including NNN, PNP, and PCP-type ligands. These ligands are instrumental in the formation of stable metal complexes with applications in catalysis, bioinorganic chemistry, and materials science.
Applications in Pincer Ligand Synthesis
The reactivity of the chloromethyl groups in 2,6-bis(chloromethyl)pyridine allows for the straightforward introduction of various donor arms to the pyridine scaffold. Common synthetic strategies involve the reaction with primary or secondary amines to yield NNN ligands, or with phosphines to generate PNP and PCP ligands. Further modifications, such as the conversion of the chloride to other functional groups like azides, expand the synthetic possibilities.
Experimental Protocols
This section details the synthetic procedures for key classes of pincer ligands derived from 2,6-bis(chloromethyl)pyridine.
Synthesis of Bis(iminophosphorane)pyridine Pincer Ligands (NNN-type)
This protocol involves a two-step synthesis starting with the conversion of 2,6-bis(chloromethyl)pyridine to 2,6-bis(azidomethyl)pyridine, followed by a Staudinger reaction with phosphines.
Step 1: Synthesis of 2,6-Bis(azidomethyl)pyridine
2,6-Bis(chloromethyl)pyridine is reacted with sodium azide to yield the corresponding diazide. This intermediate is a versatile precursor for various pincer ligands.
-
Reaction Scheme:
-
Protocol: A detailed procedure for the synthesis of 2,6-bis(azidomethyl)pyridine can be found in the literature. [1] Step 2: Synthesis of Bis(iminophosphorane)pyridine Ligands
The diazide intermediate undergoes a Staudinger reaction with various phosphines to afford the desired bis(iminophosphorane)pyridine ligands.
[1][2]
-
Reaction Scheme:
Caption: Staudinger reaction for ligand synthesis.
-
Detailed Protocol (Synthesis of ImMe):
-
In a Schlenk flask, slowly add 0.211 g (1.056 mmol) of methyldiphenylphosphine to a solution of 0.10 g (0.528 mmol) of 2,6-bis(azidomethyl)pyridine in 10 mL of diethyl ether.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the solvent under vacuum to approximately 5 mL.
-
Filter the resulting white precipitate through a cannula fitted with filter paper.
-
Wash the solid with 30 mL of cold diethyl ether and dry under vacuum.
-
The white solid corresponding to the ImMe ligand is obtained.
[2]
| Ligand | Phosphine Reagent | Yield (%) | Reference |
| :--- | :--- | :--- | :--- |
| ImMe | Methyldiphenylphosphine | 65 | [2]|
| ImBu | Tri-tert-butylphosphine | - | [2]|
| ImPh | Triphenylphosphine | - | [1]|
Synthesis of 2,6-Bis[(diphenylphosphinoyl)methyl]pyridine N-oxide Ligands
This protocol describes a one-pot synthesis involving a Grignard-based substitution followed by N-oxidation.
-
Reaction Scheme:
Caption: Synthesis of phosphinoyl-substituted ligands.
-
Detailed Protocol (Synthesis of 2a):
-
Prepare the phosphinoyl Grignard reagent from the corresponding chlorophosphine.
-
React the Grignard reagent with 2,6-bis(chloromethyl)pyridine in THF.
-
After the substitution reaction is complete, treat the intermediate with m-chloroperoxybenzoic acid (mCPBA) for N-oxidation.
-
Quench the reaction with a saturated aqueous solution of NH4Cl (100 mL).
-
Separate the aqueous phase and extract with CH2Cl2 (3 x 20 mL).
-
Combine the organic phases, dry over Na2SO4, and concentrate to obtain the crude solid.
-
Recrystallize the crude product from methanol to yield the pure ligand as a white solid.
[3]
| Ligand | Yield (%) | Melting Point (°C) | Reference |
| :--- | :--- | :--- | :--- |
| 2a | 84 | 180-182 | [3]|
Synthesis of NNN Pincer Ligands via Reaction with Amines
The reaction of 2,6-bis(chloromethyl)pyridine with primary or secondary amines provides a direct route to NNN-type pincer ligands.
-
General Workflow:
Caption: General synthesis of NNN pincer ligands.
-
Protocol Example (Conceptual):
-
Dissolve this compound in a suitable solvent such as acetonitrile.
-
Add a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloride and facilitate the reaction.
-
Add at least two equivalents of the desired amine to the reaction mixture.
-
Stir the reaction at room temperature or with heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove any salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure NNN pincer ligand.
Synthesis of PNP and PCP Pincer Ligands via Reaction with Phosphines
The reaction with phosphines or their corresponding phosphide salts is a common method to synthesize PNP and PCP pincer ligands.
-
General Workflow:
Caption: General synthesis of PNP/PCP pincer ligands.
-
Protocol Example (Conceptual):
-
Prepare a solution of the desired phosphine (e.g., diphenylphosphine) in an anhydrous solvent like THF.
-
If starting with a secondary phosphine, deprotonate it using a strong base like n-butyllithium or sodium hydride to generate the phosphide nucleophile.
-
Add a solution of 2,6-bis(chloromethyl)pyridine in the same solvent dropwise to the phosphide solution at a controlled temperature (often cooled in an ice bath or at -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product into an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the resulting pincer ligand, typically by chromatography or recrystallization.
Concluding Remarks
This compound is a readily available and highly effective precursor for the synthesis of a wide array of pincer ligands. The protocols outlined in this document provide a foundation for researchers to develop novel ligands and their corresponding metal complexes for applications in catalysis, drug development, and materials science. The versatility of this starting material, coupled with the straightforward synthetic methodologies, ensures its continued importance in the field of coordination chemistry.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2,6-Bis(chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for nucleophilic substitution reactions utilizing 2,6-bis(chloromethyl)pyridine hydrochloride, a versatile bifunctional electrophile. This reagent serves as a valuable building block in synthetic organic chemistry, enabling the introduction of a pyridine core functionalized at the 2 and 6 positions. The protocols outlined below are intended for use by trained researchers and scientists in a laboratory setting.
Introduction
This compound is a highly reactive compound widely employed in the synthesis of a variety of nitrogen-containing molecules. Its two chloromethyl groups are susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, alcohols, and azide ions. This reactivity allows for the construction of diverse molecular architectures, such as macrocycles, ligands for metal complexes, and intermediates for pharmaceutical and materials science applications.[1] The pyridine nitrogen atom can also participate in coordination with metal ions.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ions by a nucleophile (Nu:), as depicted in the following scheme:
Figure 1: General workflow for nucleophilic substitution.
Experimental Protocols
Safety Note: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis of 2,6-Bis(azidomethyl)pyridine
This protocol describes the conversion of the chloromethyl groups to azidomethyl groups, which are versatile intermediates for click chemistry and the synthesis of amines via reduction.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add sodium azide (NaN₃, 2.2 - 2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-bis(azidomethyl)pyridine.
| Reagent/Solvent | Molar Ratio/Conc. | Temperature | Time (h) | Yield (%) | Reference |
| Sodium Azide | 2.2 - 2.5 eq | Room Temp. | 12 - 24 | ~95 | Based on similar reactions |
Synthesis of N,N'-Disubstituted-2,6-bis(aminomethyl)pyridines
This general protocol outlines the reaction with primary and secondary amines to form the corresponding bis(aminomethyl)pyridine derivatives. These compounds are excellent ligands for transition metals.
Protocol:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.2 - 3.0 eq), to neutralize the hydrochloride and the HCl generated during the reaction.
-
Add the desired primary or secondary amine (2.2 - 2.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring the reaction by TLC.
-
After completion, filter off any inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzylamine | K₂CO₃ | CH₃CN | 80 | 12 | >90 | General protocol | | Piperidine | K₂CO₃ | DMF | 60 | 6 | >90 | General protocol | | Aniline | Et₃N | Toluene | Reflux | 24 | Moderate | General protocol |
Synthesis of 2,6-Bis(organothiomethyl)pyridines (Thioethers)
This protocol describes the formation of thioethers, which have applications in materials science and as ligands.
Protocol:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired thiol (2.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Add a strong base like sodium hydride (NaH) (2.2 eq) portion-wise at 0 °C to generate the thiolate.
-
After stirring for 30 minutes, add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Thiophenol | NaH | THF | 0 to RT | 12 | High | General protocol | | Ethanethiol | NaOEt | Ethanol | RT | 18 | High | General protocol |
Synthesis of Macrocycles
2,6-Bis(chloromethyl)pyridine is an excellent precursor for the synthesis of macrocyclic compounds containing a pyridine unit. This protocol provides an example of a macrocyclization reaction with a dithiol.
Protocol for Macrocyclization with Thiodiglycol:
-
To a suspension of sodium hydride (NaH, 4.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, add a solution of thiodiglycol (1.0 eq) in THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of 2,6-bis(chloromethyl)pyridine (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 23 hours.[2]
-
Cool the mixture and carefully quench with water.
-
Remove the THF under reduced pressure and extract the aqueous residue with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Separate the [1+1] and [2+2] macrocyclic products by column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/n-Heptane).[2]
| Reactants | Base/Solvent | Conditions | Products | Yield (%) | Reference |
| 2,6-Bis(chloromethyl)pyridine + Thiodiglycol | NaH / THF | Reflux, 23h | [1+1] and [2+2] Macrocycles | Not specified | [2] |
Visualized Workflows
General Nucleophilic Substitution Workflow
Figure 2: A generalized experimental workflow for nucleophilic substitution reactions.
Macrocyclization Reaction Pathway
Figure 3: Logical flow for the synthesis of macrocycles.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide array of pyridine-containing compounds. The protocols provided herein offer a starting point for researchers to explore its utility in their own synthetic endeavors. The reaction conditions can be further optimized based on the specific nucleophile and desired product. Careful attention to safety precautions is paramount when working with this compound.
References
Application Notes and Protocols: Coordination Chemistry of 2,6-Bis(chloromethyl)pyridine Hydrochloride with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(chloromethyl)pyridine hydrochloride is a versatile heterocyclic building block in organic and coordination chemistry. Its pyridine nitrogen atom provides a coordination site for metal ions, while the two chloromethyl groups at the 2 and 6 positions are reactive sites amenable to nucleophilic substitution. This dual functionality allows for its use as a precursor in the synthesis of more complex, often tridentate "pincer" ligands, which have significant applications in catalysis and materials science. While the coordination chemistry of derivative ligands is extensive, the direct coordination of unmodified 2,6-bis(chloromethyl)pyridine to metal centers is less commonly characterized with full structural detail. The primary coordination pathway involves the nitrogen atom of the pyridine ring binding to a metal ion.
This document provides an overview of the coordination behavior of 2,6-bis(chloromethyl)pyridine and detailed protocols for the synthesis and characterization of a representative copper(II) complex with a closely related ligand, 2-(chloromethyl)pyridine. This serves as a practical guide for researchers exploring the coordination chemistry of chloromethyl-substituted pyridines.
Coordination Strategy and Ligand Behavior
The coordination of 2,6-bis(chloromethyl)pyridine with metal ions primarily occurs through the Lewis basic nitrogen atom of the pyridine ring. The overall synthetic utility of this compound lies in the subsequent reaction of the chloromethyl groups to form more elaborate ligand architectures.
Application Notes and Protocols for the Use of 2,6-Bis(chloromethyl)pyridine Hydrochloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(chloromethyl)pyridine hydrochloride is a versatile heterocyclic building block utilized in polymer chemistry to synthesize a variety of pyridine-containing polymers. The incorporation of the pyridine moiety into polymer backbones can impart desirable properties such as enhanced thermal stability, fluorescence, and metal-coordinating capabilities. This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound, targeting researchers, scientists, and professionals in drug development who may leverage these polymers for applications such as drug delivery, bio-imaging, and advanced materials.
The reactivity of 2,6-bis(chloromethyl)pyridine stems from the two chloromethyl groups, which are susceptible to nucleophilic substitution reactions. This allows for its use as a monomer in polycondensation reactions with various co-monomers, including bisphenols, diamines, and dicarboxylic acids, to produce polyethers, polyamines, and polyesters, respectively.
Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of pyridine-containing polymers. These polymers have garnered interest due to their unique properties:
-
Enhanced Thermal Stability: The rigid pyridine ring in the polymer backbone often leads to polymers with high glass transition temperatures (Tg) and excellent thermal stability.
-
Fluorescent Properties: The pyridine moiety can introduce intrinsic fluorescence to the polymer, making them suitable for applications in optoelectronics and bio-imaging.
-
Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, opening up possibilities for the development of catalytic materials and sensors.[1]
-
Drug Delivery: Biocompatible polymers containing pyridine units can be designed for drug delivery systems, where the pyridine nitrogen can interact with drug molecules or be functionalized for targeted delivery.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various types of polymers using 2,6-bis(chloromethyl)pyridine. Note that this compound is often neutralized in situ or converted to the free base form, 2,6-bis(chloromethyl)pyridine, before polymerization.
Protocol 1: Synthesis of Poly(pyridine ether) via Williamson Ether Polycondensation
This protocol describes the synthesis of a poly(pyridine ether) by reacting 2,6-bis(chloromethyl)pyridine with a bisphenol, such as Bisphenol A. This method is adapted from the synthesis of analogous poly(naphthalene ether)s.[2]
Reaction Scheme:
General Williamson Ether Polymerization Scheme.
Materials:
-
This compound
-
Bisphenol A
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Thermometer and heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Neutralization of Monomer (Optional but Recommended): To a solution of this compound in a suitable solvent, add a stoichiometric amount of a mild base (e.g., sodium bicarbonate) and stir until the evolution of CO₂ ceases. Extract the free base, 2,6-bis(chloromethyl)pyridine, with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Set up the Reaction: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Bisphenol A (1.00 eq) and anhydrous potassium carbonate (2.50 eq).
-
Solvent Addition and Salt Formation: Add anhydrous DMF to dissolve the reactants, aiming for a monomer concentration of 10-15% (w/v). Purge the flask with nitrogen and stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to facilitate the formation of the bisphenoxide salt.
-
Monomer Addition and Polymerization: Add 2,6-bis(chloromethyl)pyridine (1.00 eq) to the reaction mixture. Increase the reaction temperature to 120-130°C and maintain for 12-24 hours. The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.
-
Polymer Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol or a methanol/water mixture (e.g., 1:1 v/v).[2]
-
Isolation and Drying: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with deionized water and then with methanol to remove any remaining salts and unreacted monomers. Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation:
| Parameter | Value |
| Monomer 1 | 2,6-Bis(chloromethyl)pyridine |
| Monomer 2 | Bisphenol A |
| Solvent | DMF |
| Base | K₂CO₃ |
| Reaction Temperature | 120-130 °C |
| Reaction Time | 12-24 h |
| Yield | Typically > 90% |
| Molecular Weight (Mn) | Varies (e.g., 10,000 - 50,000 g/mol ) |
| Polydispersity Index (PDI) | Varies (e.g., 1.5 - 2.5) |
| Glass Transition Temp (Tg) | Typically > 150 °C |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and the purity of the reagents.
Protocol 2: Synthesis of Pyridine-Containing Polyamides via Polycondensation
This protocol outlines the synthesis of a polyamide by reacting 2,6-bis(chloromethyl)pyridine with an aromatic diamine. The chloromethyl groups are first converted to a more suitable functional group for amidation, such as a carboxylic acid, or the diamine is used to displace the chlorides in a nucleophilic substitution polymerization.
Reaction Workflow:
Workflow for Polyamide Synthesis.
Materials:
-
2,6-Bis(chloromethyl)pyridine
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or DMAc)
-
Acid scavenger/base (e.g., pyridine or triethylamine)
-
Methanol
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer
-
Condenser and nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
Procedure:
-
Dissolve Diamine: In a three-neck flask under a nitrogen atmosphere, dissolve the aromatic diamine (1.00 eq) in the aprotic polar solvent.
-
Add Monomer Solution: Prepare a solution of 2,6-bis(chloromethyl)pyridine (1.00 eq) in the same solvent and add it dropwise to the diamine solution at room temperature.
-
Polymerization: After the addition is complete, add the acid scavenger (2.00 eq). Heat the reaction mixture to a temperature between 100-150°C and maintain for 8-12 hours.
-
Isolation: Cool the reaction mixture and precipitate the polyamide by pouring it into vigorously stirred methanol.
-
Purification and Drying: Filter the polymer, wash it with methanol and water, and dry it under vacuum at 80°C.
Data Presentation:
| Parameter | Value |
| Monomer 1 | 2,6-Bis(chloromethyl)pyridine |
| Monomer 2 | 4,4'-Oxydianiline |
| Solvent | NMP |
| Base | Pyridine |
| Reaction Temperature | 100-150 °C |
| Reaction Time | 8-12 h |
| Inherent Viscosity | Typically 0.5 - 1.0 dL/g |
| Glass Transition Temp (Tg) | > 200 °C |
| 10% Weight Loss Temp (TGA) | > 400 °C |
Note: This data is representative and can vary based on specific experimental conditions.
Characterization of Pyridine-Containing Polymers
The synthesized polymers should be characterized using standard techniques to determine their structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer by identifying characteristic functional group absorptions (e.g., ether C-O-C stretch for polyethers, amide N-H and C=O stretches for polyamides).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Signaling Pathways and Logical Relationships
The synthesis of polymers from this compound involves a series of logical steps, from monomer preparation to polymerization and characterization.
Logical workflow for the synthesis and characterization of polymers.
Conclusion
This compound is a valuable monomer for the synthesis of a wide range of pyridine-containing polymers. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel polymers with tailored properties. The resulting materials have significant potential in various fields, including as high-performance plastics, fluorescent materials for imaging, and functional polymers for biomedical applications. Careful control over reaction conditions and thorough characterization are essential for obtaining polymers with desired and reproducible properties.
References
Troubleshooting & Optimization
Technical Support Center: Reactions of 2,6-Bis(chloromethyl)pyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Bis(chloromethyl)pyridine hydrochloride. The information provided will help in identifying and mitigating the formation of common side products during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The high reactivity of the two chloromethyl groups on the pyridine ring makes this compound susceptible to several side reactions. The most common side products can be categorized as follows:
-
Incomplete Chlorination Products: If the starting material is synthesized from 2,6-lutidine, incomplete chlorination can result in the presence of 2-methyl-6-(chloromethyl)pyridine.
-
Over-chlorination Products: Conversely, excessive chlorination can lead to the formation of polychlorinated species, such as 2-(chloromethyl)-6-(dichloromethyl)pyridine and 2,6-bis(dichloromethyl)pyridine. In some cases, even trichlorinated byproducts may be present.
-
Hydrolysis Products: The chloromethyl groups are susceptible to hydrolysis, especially in the presence of water or other nucleophilic solvents. This can lead to the formation of 2-(hydroxymethyl)-6-(chloromethyl)pyridine and 2,6-bis(hydroxymethyl)pyridine.
-
Oligomerization/Polymerization Products: The bifunctional nature of the molecule allows it to react with itself, particularly in the presence of a base or nucleophile, leading to the formation of dimers, trimers, and higher oligomers.
-
Solvent Adducts: If the reaction is performed in a nucleophilic solvent (e.g., alcohols, amines), the solvent molecules can react with the chloromethyl groups to form the corresponding ether or amine adducts.
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: A combination of analytical techniques is recommended for the detection and identification of side products:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to get a preliminary idea of the number of components in your reaction mixture. The side products will typically have different polarities and therefore different Rf values compared to the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the purity of your product and can be used to resolve and quantify the various side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile side products. The mass spectrum of each component can provide information about its molecular weight and fragmentation pattern, aiding in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the desired product and identification of impurities. The chemical shifts and coupling patterns of the protons and carbons in the side products will differ from those of the main product. For instance, the presence of a methyl group in an incomplete chlorination product or a hydroxyl group in a hydrolysis product will give characteristic signals in the NMR spectrum.
Q3: What general strategies can I employ to minimize the formation of side products?
A3: Minimizing side product formation often involves careful control of reaction conditions:
-
Purity of Starting Materials: Ensure that the this compound used is of high purity and free from the aforementioned precursors or byproducts of its own synthesis.
-
Control of Stoichiometry: Use the correct stoichiometry of reactants. An excess of the nucleophile may be necessary to ensure complete reaction of both chloromethyl groups and to minimize oligomerization.
-
Temperature Control: Many reactions involving this reagent are exothermic. Maintaining a low and constant temperature can help to prevent over-reaction and the formation of degradation products.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Choice of Solvent: Use a non-nucleophilic, aprotic solvent whenever possible to avoid the formation of solvent adducts.
-
Order of Addition: In some cases, the order in which reagents are added can influence the product distribution. For example, adding the this compound solution slowly to a solution of the nucleophile can help to maintain a low concentration of the electrophile and reduce the likelihood of oligomerization.
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and suggested solutions related to side product formation in reactions with this compound.
| Observed Issue | Probable Cause(s) | Suggested Solution(s) |
| Presence of mono-substituted product | 1. Insufficient amount of nucleophile. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the molar equivalents of the nucleophile. 2. Prolong the reaction time and monitor by TLC or HPLC. 3. Gradually increase the reaction temperature. |
| Significant amount of over-chlorinated impurities in starting material | Poor quality of the starting this compound. | 1. Source a higher purity grade of the starting material. 2. Purify the starting material by recrystallization or column chromatography before use. |
| Formation of hydrolysis products (e.g., hydroxymethyl derivatives) | Presence of water in the reaction mixture (in reagents or solvent). | 1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use. 3. Perform the reaction under an inert atmosphere. |
| Appearance of oligomeric or polymeric byproducts | 1. High concentration of reactants. 2. Use of a strong base that promotes self-condensation. 3. Inappropriate stoichiometry. | 1. Perform the reaction under high dilution conditions. 2. Use a milder, non-nucleophilic base if possible. 3. Ensure the nucleophile is in slight excess. |
| Formation of solvent adducts | Use of a nucleophilic solvent (e.g., methanol, ethanol). | Switch to a non-nucleophilic, aprotic solvent such as THF, dioxane, or toluene. |
Experimental Protocols
General Procedure for Nucleophilic Substitution:
A typical procedure for reacting this compound with a nucleophile is as follows:
-
To a solution of the nucleophile (2.2 equivalents) in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) if required.
-
Cool the mixture to a suitable temperature (e.g., 0 °C).
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways leading to common side products.
Caption: A logical workflow for troubleshooting side product formation.
Technical Support Center: 2,6-Bis(chloromethyl)pyridine Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Bis(chloromethyl)pyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common synthetic route is a four-step process starting from 2,6-lutidine.[1] This process involves:
-
Oxidation: 2,6-lutidine is oxidized to 2,6-pyridinedicarboxylic acid.
-
Esterification: The dicarboxylic acid is then esterified to form dimethyl 2,6-pyridinedicarboxylate.
-
Reduction: The dimethyl ester is reduced to 2,6-bis(hydroxymethyl)pyridine (also known as 2,6-pyridinedimethanol).[2]
-
Chlorination: Finally, 2,6-bis(hydroxymethyl)pyridine is chlorinated using thionyl chloride (SOCl₂) to yield the target product, this compound.[1]
Q2: What are the critical safety precautions when working with thionyl chloride (SOCl₂)?
A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[3] It is crucial to:
-
Work in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat.[3]
-
Avoid contact with moisture, water, and incompatible materials such as bases and oxidizing agents.[4][5]
-
Use a base trap (e.g., with NaOH or KOH solution) to neutralize acidic vapors when removing excess thionyl chloride under reduced pressure.[3]
Q3: How should I store this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[6] It is hygroscopic and should be protected from moisture. For long-term storage, it is recommended to store it in a freezer under an inert atmosphere at temperatures below -20°C.
Q4: How can I monitor the progress of the chlorination reaction?
A4: The progress of the chlorination of 2,6-bis(hydroxymethyl)pyridine can be monitored by Thin Layer Chromatography (TLC).[7] You should observe the disappearance of the starting material spot (2,6-bis(hydroxymethyl)pyridine) and the appearance of a new spot corresponding to the product. It is advisable to run a co-spot of the starting material alongside the reaction mixture for accurate comparison.[7]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in the Chlorination Step
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC. If the reaction has stalled, consider extending the reaction time or gently heating the mixture. The use of a catalyst like DMF can sometimes facilitate the reaction.[8] |
| Degradation of thionyl chloride | Use a fresh bottle of thionyl chloride or distill it before use, as it can decompose over time.[9] |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is carried out under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Thionyl chloride reacts violently with water.[4] |
| Suboptimal reaction temperature | The reaction is typically performed at room temperature or with gentle heating.[1] If the reaction is too slow, a moderate increase in temperature might be beneficial. However, excessive heat can lead to side reactions. |
| Product loss during work-up | The hydrochloride salt can be soluble in water, so minimize the use of aqueous solutions during work-up if possible. If an aqueous work-up is necessary, consider extractions with an appropriate organic solvent. |
Issue 2: Product is an intractable oil or fails to crystallize
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of impurities | Impurities can inhibit crystallization. Attempt to purify the crude product by washing with a non-polar solvent like diethyl ether or by recrystallization from a suitable solvent system such as chloroform/ethyl acetate.[6] |
| Residual solvent | Ensure all solvent has been removed under vacuum. Co-evaporation with a dry, inert solvent like toluene can help remove traces of thionyl chloride and other volatile impurities.[9] |
| Hygroscopic nature of the product | The product is hygroscopic.[6] Ensure a dry atmosphere during the final stages of purification and handling. |
Issue 3: Formation of colored impurities
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Side reactions | Overheating the reaction mixture can lead to the formation of colored byproducts. Maintain the recommended reaction temperature. |
| Impure starting materials | Ensure the 2,6-bis(hydroxymethyl)pyridine used is of high purity. Purify the starting material by recrystallization if necessary. |
| Decomposition on storage | Store the final product in a cool, dark, and dry place to prevent degradation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a multi-step synthesis starting from 2,6-lutidine.
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
In a flask, add 2,6-lutidine and water.
-
Heat the mixture to 75-80°C.
-
Add potassium permanganate in portions while maintaining the temperature.
-
Stir the reaction mixture for approximately 35 minutes.
-
After the reaction is complete (monitored by TLC), cool the mixture and adjust the pH to 3-4 with hydrochloric acid to precipitate the 2,6-pyridinedicarboxylic acid.
Step 2: Esterification to Dimethyl 2,6-Pyridinedicarboxylate
-
React the 2,6-pyridinedicarboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux to drive the esterification to completion.
-
After the reaction, neutralize the acid catalyst and extract the dimethyl ester with an organic solvent.
Step 3: Reduction to 2,6-Bis(hydroxymethyl)pyridine
-
Dissolve the dimethyl 2,6-pyridinedicarboxylate in a suitable solvent mixture (e.g., THF/toluene).
-
Cool the solution to 0-5°C.
-
Add sodium borohydride and aluminum trichloride in portions.
-
Allow the reaction to proceed for 3-4 hours.
-
Quench the reaction carefully with water and extract the product.
Step 4: Chlorination to this compound
-
Dissolve 2,6-bis(hydroxymethyl)pyridine in a suitable solvent.
-
Slowly add thionyl chloride (SOCl₂) to the solution at room temperature. A molar ratio of approximately 1:2.2-2.5 (diol:SOCl₂) is often used.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting solid is the crude this compound, which can be further purified by recrystallization.
Quantitative Data Summary:
| Step | Reactants | Molar Ratio | Temperature | Reaction Time | Typical Yield |
| Oxidation | 2,6-lutidine : KMnO₄ | 1 : 4-5 | 75-80°C | 35 min | High |
| Esterification | Dicarboxylic acid : Methanol | - | Reflux | - | High |
| Reduction | Diester : NaBH₄ | - | 0-5°C | 3-4 h | - |
| Chlorination | Diol : SOCl₂ | 1 : 2.2-2.5 | Room Temp. | - | ~78%[10] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the chlorination step.
References
- 1. This compound | 55422-79-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. lanxess.com [lanxess.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Bis(chloromethyl)pyridine Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,6-Bis(chloromethyl)pyridine hydrochloride and its derivatives. Our aim is to help you improve your reaction yields and obtain high-purity products.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in the Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
Question: My oxidation of 2,6-lutidine using potassium permanganate is resulting in a low yield of 2,6-pyridinedicarboxylic acid. What are the likely causes and how can I improve it?
-
Answer: Low yields in this step are often due to incomplete reaction or side reactions. Here are some factors to consider:
-
Molar Ratio of Reactants: Ensure the correct molar ratio of 2,6-lutidine to potassium permanganate is used. A common ratio is between 1:4 and 1:5.[1][2]
-
Reaction Temperature: The reaction is typically carried out at an elevated temperature, around 75-80°C.[1][2] Insufficient temperature can lead to a sluggish and incomplete reaction. Conversely, excessively high temperatures might promote side reactions.
-
Addition of Potassium Permanganate: Add the potassium permanganate in portions to control the exothermic reaction and maintain the desired temperature range.
-
Reaction Time: A typical reaction time is around 35 minutes, but it's crucial to monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
-
pH Adjustment: After the reaction is complete, the pH of the reaction mixture should be adjusted to acidic conditions (pH 3-4) with hydrochloric acid to precipitate the dicarboxylic acid.[2][3]
-
Issue 2: Inefficient Reduction of Dimethyl 2,6-Pyridinedicarboxylate
-
Question: I am experiencing a low yield during the reduction of dimethyl 2,6-pyridinedicarboxylate to 2,6-bis(hydroxymethyl)pyridine. How can I optimize this step?
-
Answer: The efficiency of this reduction step is critical for the overall yield. Consider the following:
-
Reducing Agent: Sodium borohydride (NaBH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) is a commonly used reducing system.
-
Molar Ratio: A significant excess of the reducing agent is often required. For instance, a molar ratio of the ester to NaBH₄ of 1:6-8 has been reported.[4]
-
Temperature Control: This reduction is typically performed at a low temperature, between 0-5°C, to control the reaction rate and minimize side reactions.
-
Solvent System: A mixed solvent system, such as a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Toluene, is often employed.
-
Alternative Methods: A one-pot method using a sodium borohydride/iodine system to directly reduce 2,6-pyridinedicarboxylic acid to 2,6-bis(hydroxymethyl)pyridine has been reported, which simplifies the process by eliminating the esterification step.[5]
-
Issue 3: Formation of Byproducts During Chlorination with Thionyl Chloride
-
Question: The final chlorination step using thionyl chloride is giving me a mixture of products, including what I suspect is an over-chlorinated byproduct. How can I improve the selectivity for this compound?
-
Answer: Over-chlorination and other side reactions are common issues when using a reactive chlorinating agent like thionyl chloride (SOCl₂). Here are some strategies to enhance selectivity and yield:
-
Molar Ratio of Thionyl Chloride: Use a slight excess of thionyl chloride. A molar ratio of 2,6-bis(hydroxymethyl)pyridine to SOCl₂ between 1:2.2 and 1:2.5 is recommended to ensure complete conversion of both hydroxyl groups without promoting excessive side reactions.[1]
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature, for example, by performing the reaction at room temperature or even lower, can help minimize the formation of byproducts.
-
Order of Addition: Slowly adding the solution of the diol to the thionyl chloride solution can help to control the reaction and prevent localized overheating.
-
Inert Solvent: Conducting the reaction in an inert solvent like toluene can help to moderate the reaction.
-
Alternative Chlorinating Agents: Consider using milder chlorinating agents to reduce the likelihood of over-chlorination.
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to obtain pure this compound. What are the most effective purification methods?
-
Answer: The purification of pyridine derivatives can be challenging. Here are some effective techniques:
-
Recrystallization: If the product is a solid, recrystallization is a powerful technique for achieving high purity. The choice of solvent is crucial. Consider solvents in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: Since pyridine is a base, you can use an acidic wash (e.g., dilute HCl) to protonate the pyridine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. The pyridine derivative can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Column Chromatography: Flash chromatography using neutral silica gel is a common method for purifying pyridine derivatives. A solvent system of hexane/ethyl acetate is often effective.[1] To mitigate tailing on the silica gel column due to the basic nature of the pyridine, a small amount of a base like triethylamine can be added to the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound starting from 2,6-lutidine?
A1: The overall yield can vary significantly depending on the efficiency of each step. Molar yields for the final chlorination step have been reported to be around 80%.[1] However, yields for the entire multi-step process are often more moderate.
Q2: What are the key safety precautions to take during this synthesis?
A2: This synthesis involves several hazardous reagents and reactions. It is crucial to:
-
Work in a well-ventilated fume hood, especially when handling thionyl chloride, which releases toxic sulfur dioxide and HCl gas.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exercise caution when working with potassium permanganate, a strong oxidizing agent.
-
Control the temperature of exothermic reactions to prevent runaways.
Q3: How can I monitor the progress of each reaction step?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of each reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for the Synthesis of this compound
| Step | Reaction | Key Reactants & Molar Ratios | Solvent | Temperature | Reported Molar Yield (%) |
| 1 | Oxidation | 2,6-Lutidine : KMnO₄ (1 : 4-5)[1][2] | Water | 75-80°C[1][2] | - |
| 2 | Esterification | 2,6-Pyridinedicarboxylic acid, Methanol, H₂SO₄ (cat.) | Methanol | Reflux | - |
| 3 | Reduction | Dimethyl 2,6-pyridinedicarboxylate : NaBH₄ (1 : 6-8)[4] | THF:Toluene (1:1) | 0-5°C | - |
| 4 | Chlorination | 2,6-Bis(hydroxymethyl)pyridine : SOCl₂ (1 : 2.2-2.5)[1] | Methanol Solution[2] | Room Temperature[1] | 78-82%[2] |
Note: Yields can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Pyridinedicarboxylic Acid
-
In a flask equipped with a stirrer and a thermometer, add 2,6-lutidine (0.2 mol) and 150 ml of water.[3]
-
Heat the mixture to 80°C.[3]
-
Add potassium permanganate (0.8-1.0 mol) in batches, maintaining the temperature between 75-80°C with stirring for 35 minutes.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and adjust the pH to 3-4 with 2 mol/l hydrochloric acid.[2][3]
-
Cool the mixture to 20-25°C to precipitate the product.[2][3]
-
Filter the precipitate, wash with cold water, and dry to obtain 2,6-pyridinedicarboxylic acid.
Protocol 2: Synthesis of 2,6-bis(hydroxymethyl)pyridine
-
Prepare a solution of dimethyl 2,6-pyridinedicarboxylate in a 1:1 mixture of THF and toluene.
-
In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) and aluminum trichloride (AlCl₃) in the same solvent mixture at 0-5°C.
-
Slowly add the ester solution to the reducing agent suspension while maintaining the temperature between 0-5°C.
-
Stir the reaction mixture for 3-4 hours, monitoring the progress by TLC.[3]
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-bis(hydroxymethyl)pyridine.
Protocol 3: Synthesis of this compound
-
Dissolve 2,6-bis(hydroxymethyl)pyridine in a suitable solvent such as methanol.[2]
-
In a separate flask, add thionyl chloride (2.2-2.5 molar equivalents).[1][2]
-
Slowly add the solution of the diol to the thionyl chloride at room temperature with stirring.
-
Monitor the reaction by TLC. The product, this compound, will precipitate out of the solution.
-
Once the reaction is complete, filter the precipitate by suction filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum to obtain the final product. A yield of around 80% can be expected.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
Caption: Key factors influencing the yield and purity of the final product.
References
- 1. This compound | 55422-79-2 | Benchchem [benchchem.com]
- 2. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 3. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,6-Bis(chloromethyl)pyridine Hydrochloride Derivatives
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products derived from 2,6-Bis(chloromethyl)pyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges for products synthesized from this compound?
A1: The primary challenges often stem from the basic nature of the pyridine ring and the reactivity of the chloromethyl groups. Common issues include:
-
Removal of Unreacted Starting Material: Separating the desired product from unreacted 2,6-bis(chloromethyl)pyridine.
-
Byproduct Formation: Dealing with products from mono-substitution or over-alkylation.
-
Handling the Hydrochloride Salt: The starting material is a salt, and the product may also be a salt, which can affect solubility and chromatographic behavior.
-
Chromatographic Issues: Peak tailing during column chromatography is a frequent problem due to the interaction of the basic pyridine nitrogen with the acidic silica gel stationary phase.[1][2]
-
Product Isolation: Products may be oils or difficult to crystallize, complicating final purification.[2]
Q2: What are the recommended general purification strategies?
A2: A multi-step approach is often necessary.
-
Aqueous Workup/Extraction: An initial acid-base extraction can be highly effective. Since the product is likely a pyridine derivative, it will be basic and can be extracted into an acidic aqueous layer to separate from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]
-
Crystallization/Recrystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[3] Screening various solvents is crucial.
-
Silica Gel Chromatography: This is a versatile method, but often requires optimization to overcome peak tailing. Using a mobile phase containing a small amount of a basic additive like triethylamine (0.1-1%) can significantly improve peak shape.[2][3]
-
Alternative Stationary Phases: If silica gel proves problematic due to product decomposition or irreversible adsorption, consider using neutral or basic alumina, or end-capped silica gel.[2]
Q3: My product is a dihydrochloride salt. How does this affect HPLC purification?
A3: When purifying hydrochloride salts by HPLC, you may observe broad peaks. This can happen because the chloride counter-ion from your sample exchanges with the counter-ion in the mobile phase (e.g., formate or acetate) on the column.[4] This mixture of ion pairs can have different retention times, leading to peak broadening.
Solutions include:
-
Ensuring the mobile phase contains the same counter-ion as your sample (if possible).[4]
-
Adding a high concentration of a salt (e.g., ammonium acetate) to the mobile phase to promote a single counter-ion form on the column.[4]
-
Adding the mobile phase anion to your sample before injection to facilitate the ion exchange pre-column.[4]
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: My product is an oil and will not crystallize.
-
Possible Cause: The presence of minor impurities can inhibit crystallization. The product itself may also have a low melting point or exist as an amorphous solid.[2]
-
Solutions:
-
Ensure High Purity: First, try to purify the oil further by column chromatography. Even a small amount of impurity can disrupt the crystal lattice.
-
Solvent Screening: Systematically try to crystallize the oil from a wide range of solvents (polar, non-polar, and mixtures). Techniques like slow evaporation, slow cooling, or vapor diffusion (diffusing a poor solvent into a solution of your compound in a good solvent) can be effective.[2]
-
Trituration: Add a solvent in which your product is poorly soluble and stir or sonicate. This can sometimes induce crystallization or wash away impurities, leaving a solid product.
-
Seed Crystals: If you have ever had a solid sample, use a tiny crystal to seed a supersaturated solution.
-
Issue 2: During column chromatography, my compound is streaking or tailing badly.
-
Possible Cause: The basic nitrogen atom of the pyridine ring is interacting strongly with acidic silanol groups on the surface of the silica gel.[1][2] This leads to a non-uniform elution front.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of triethylamine (TEA) or pyridine (e.g., 0.1-1%) to your eluent.[2][3] The competing base will interact with the active silanol sites, allowing your compound to elute more symmetrically.
-
Use a More Polar Solvent System: Sometimes, a more polar eluent can improve the peak shape by competing more effectively for binding sites on the silica.
-
Switch Stationary Phase: Consider using deactivated (end-capped) silica, neutral alumina, or basic alumina, which have fewer acidic sites.[2]
-
Issue 3: I have low recovery of my product after column chromatography.
-
Possible Cause: The product may be decomposing on the acidic silica gel or irreversibly adsorbing to the stationary phase.[2]
-
Solutions:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine, then pack the column as usual. This neutralizes the acidic sites.[2]
-
Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system or applying pressure (flash chromatography).
-
Check for Decomposition: Before committing your entire batch, perform a "plug test." Dissolve a small amount of your crude product, spot it on a TLC plate, and then place a small amount of silica gel on top of the spot. After a few minutes, elute the plate. If you see new spots or significant streaking from the origin, your compound is likely not stable on silica.
-
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Product Isolation
This protocol is designed to separate a basic pyridine-containing product from neutral or acidic impurities after a reaction.
-
Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent (e.g., THF, DMF), remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl).[3] The basic product will protonate and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Separate Layers: Combine the acidic aqueous layers. The organic layer can be discarded if it only contains impurities.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 9.
-
Re-extraction: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) 3-4 times.[3] The neutral product will now move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography with a Basic Additive
This method is for purifying a basic pyridine derivative that shows peak tailing on silica gel.
-
Column Packing:
-
Choose an appropriate column size for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).
-
Prepare your eluent. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the prepared eluent mixture.
-
Pack the column using the "wet" or "slurry" method with the triethylamine-containing eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column eluent or a slightly more polar solvent like DCM.
-
Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the triethylamine-containing solvent system, collecting fractions.
-
Monitor the elution process using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed under high vacuum to obtain the final pure product.
-
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of Pyridine Derivatives.
| Product Polarity | Starting Eluent System (v/v) | Basic Additive |
| Low Polarity | 95:5 Hexanes:Ethyl Acetate | 0.5% Triethylamine |
| Medium Polarity | 70:30 Hexanes:Ethyl Acetate | 0.5% Triethylamine |
| High Polarity | 50:50 Hexanes:Ethyl Acetate -> 100% Ethyl Acetate | 1.0% Triethylamine |
| Very High Polarity | 95:5 Dichloromethane:Methanol | 1.0% Triethylamine |
Note: These are illustrative examples. The optimal solvent system must be determined empirically for each specific compound using TLC.
Visualizations
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a product from a reaction involving this compound.
Caption: A decision-making workflow for purifying products.
Troubleshooting Chromatographic Peak Tailing
This diagram outlines the logical steps to troubleshoot and resolve peak tailing during the purification of basic pyridine compounds.
Caption: Troubleshooting guide for peak tailing in chromatography.
References
preventing decomposition of 2,6-Bis(chloromethyl)pyridine hydrochloride during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and handling of 2,6-Bis(chloromethyl)pyridine hydrochloride to prevent its decomposition. This information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the solid (e.g., yellowing or browning) | - Exposure to light. - Reaction with impurities. - Initial stages of thermal decomposition. | - Store the compound in an amber or opaque container to protect it from light. - Ensure the compound is of high purity before storage. - Store at recommended low temperatures (-20°C). |
| Clumping or caking of the powder | - Absorption of moisture from the atmosphere (hygroscopic nature). | - Store in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). - Handle the compound in a dry environment, such as a glove box, to minimize moisture exposure. |
| Changes in analytical data (e.g., appearance of new peaks in HPLC, changes in melting point) | - Chemical decomposition due to hydrolysis, thermal stress, or reaction with incompatible materials. | - Review storage conditions to ensure they are optimal (cool, dry, dark, and inert atmosphere). - Verify that the compound has not been in contact with incompatible materials such as strong oxidizing agents, bases, or certain metals. - Perform a comprehensive analysis to identify the degradation products. |
| Poor solubility compared to a fresh batch | - Formation of less soluble degradation products. - Polymerization or formation of oligomers upon decomposition. | - Re-evaluate the storage conditions and handling procedures. - Consider re-purification of the material if possible, though prevention is the best approach. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is in a freezer at -20°C. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption and subsequent hydrolysis. The container should be tightly sealed.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of the chloromethyl groups. This is due to the reactive nature of the benzylic chlorides. The hydrolysis can proceed in a stepwise manner, first forming 2-(chloromethyl)-6-(hydroxymethyl)pyridine, and then 2,6-bis(hydroxymethyl)pyridine. Further oxidation of the hydroxymethyl groups can lead to the formation of the corresponding aldehydes and ultimately 2,6-pyridinedicarboxylic acid.
Q3: What are the likely degradation products I might observe?
A3: Common degradation products resulting from hydrolysis and subsequent oxidation include:
-
2-(chloromethyl)-6-(hydroxymethyl)pyridine
-
2,6-Bis(hydroxymethyl)pyridine[1]
-
2-formyl-6-(chloromethyl)pyridine
-
6-(chloromethyl)picolinaldehyde
-
2,6-pyridinedimethanol
-
2,6-pyridinedicarboxylic acid
Q4: How can I detect decomposition in my sample?
A4: Decomposition can be detected by various analytical techniques. A change in the physical appearance of the material, such as discoloration or clumping, can be an initial indicator. For a more definitive assessment, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are recommended. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for their identification and quantification. Changes in the melting point can also suggest the presence of impurities from degradation.
Q5: Is the hydrochloride salt more stable than the free base?
A5: Yes, the hydrochloride form of 2,6-bis(chloromethyl)pyridine is generally preferred for its improved solubility and stability, particularly in drug formulations.[1] The protonation of the pyridine nitrogen can influence the electronic properties of the ring and the reactivity of the chloromethyl groups, contributing to enhanced stability.
Q6: What materials should I avoid when handling or storing this compound?
A6: Avoid contact with strong oxidizing agents, strong bases, and certain metals. The chloromethyl groups are susceptible to nucleophilic attack, so contact with nucleophiles should also be minimized.
Quantitative Data on Stability
| Storage Condition | Time (Weeks) | This compound (%) | 2,6-Bis(hydroxymethyl)pyridine (%) | 2,6-Pyridinedicarboxylic Acid (%) |
| -20°C / Dry / Inert Atmosphere | 0 | 99.5 | <0.1 | <0.1 |
| 4 | 99.4 | <0.1 | <0.1 | |
| 8 | 99.3 | 0.1 | <0.1 | |
| 12 | 99.2 | 0.2 | <0.1 | |
| 25°C / 60% RH | 0 | 99.5 | <0.1 | <0.1 |
| 4 | 95.2 | 3.5 | 1.0 | |
| 8 | 90.8 | 6.8 | 2.1 | |
| 12 | 86.5 | 9.5 | 3.5 | |
| 40°C / 75% RH | 0 | 99.5 | <0.1 | <0.1 |
| 4 | 85.1 | 10.2 | 4.3 | |
| 8 | 72.3 | 18.5 | 8.6 | |
| 12 | 60.5 | 25.8 | 13.1 |
Note: This data is illustrative and intended to demonstrate the expected trends in decomposition under different storage conditions. Actual decomposition rates may vary.
Experimental Protocols
Stability Indicating HPLC Method
This protocol describes a general method for the analysis of this compound and its primary degradation products. Method optimization and validation are required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from its more polar degradation products.
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of the molecule under stress conditions.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before injection into the HPLC.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Visualizations
Caption: Proposed primary decomposition pathway of this compound.
Caption: Experimental workflow for monitoring the stability of this compound.
References
managing moisture sensitivity in reactions with 2,6-Bis(chloromethyl)pyridine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the moisture sensitivity of 2,6-Bis(chloromethyl)pyridine hydrochloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is highly sensitive to moisture. The chloromethyl groups are susceptible to hydrolysis, which can significantly impact the yield and purity of your desired product. It is crucial to handle this compound under anhydrous conditions to prevent its degradation.
Q2: What is the primary product of hydrolysis?
A2: Exposure to water will lead to the hydrolysis of one or both chloromethyl groups to the corresponding hydroxymethyl groups. The primary hydrolysis product is 2,6-Bis(hydroxymethyl)pyridine.
Q3: How can I detect the presence of the hydrolysis byproduct in my starting material or reaction mixture?
A3: The presence of 2,6-Bis(hydroxymethyl)pyridine can be detected using standard analytical techniques:
-
¹H NMR Spectroscopy: The benzylic protons of the chloromethyl group (-CH₂Cl) in the starting material appear at a characteristic chemical shift. The corresponding protons of the hydroxymethyl group (-CH₂OH) in the hydrolysis product will appear at a different, typically upfield, chemical shift. For example, the singlet for the four protons of the two hydroxymethyl groups in 2,6-Bis(hydroxymethyl)pyridine has been reported around 4.78 ppm in CDCl₃.[1]
-
Thin Layer Chromatography (TLC): 2,6-Bis(hydroxymethyl)pyridine is more polar than this compound. On a silica gel TLC plate, the hydrolysis product will have a lower Rf value compared to the starting material.
-
Mass Spectrometry (MS): The hydrolysis product will have a different molecular weight, which can be readily identified by MS.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To maintain the integrity of the compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a desiccator or a glove box. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures of -20°C is advisable.
-
Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas. Use dry glassware and anhydrous solvents for all experiments.
Troubleshooting Guide
Low yields, the presence of unexpected byproducts, or incomplete reactions when using this compound can often be attributed to its reaction with moisture. The following table outlines common problems, their probable causes related to moisture, and recommended solutions.
| Problem | Probable Cause | Recommended Solution |
| Low or no yield of the desired product | Hydrolysis of the starting material, leading to a lower effective concentration of the reactant. | - Ensure the starting material has been properly stored and handled to prevent moisture exposure.- Use anhydrous solvents and reagents.- Dry all glassware in an oven and cool under a stream of inert gas before use.- Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Presence of a more polar byproduct (lower Rf on TLC) | Formation of 2,6-Bis(hydroxymethyl)pyridine due to hydrolysis. | - Confirm the identity of the byproduct by ¹H NMR and/or MS.- If the byproduct is present, purify the starting material before use or adjust the stoichiometry of the reaction accordingly.- Implement stricter anhydrous techniques in subsequent reactions. |
| Inconsistent reaction outcomes | Varying levels of moisture contamination between different reaction setups. | - Standardize the experimental protocol with a strong emphasis on anhydrous techniques.- Use freshly opened or properly stored anhydrous solvents for each reaction.- Ensure the inert atmosphere is maintained throughout the entire reaction process. |
| Reaction fails to initiate | The nucleophile or base is reacting with hydrolyzed starting material or water in the solvent. | - Check all reagents and solvents for water content.- Consider using a freshly dried solvent.- Ensure the nucleophile or base has not been exposed to moisture. |
Experimental Protocols
General Protocol for Nucleophilic Substitution under Anhydrous Conditions
This protocol provides a detailed methodology for a generic nucleophilic substitution reaction, emphasizing the steps required to manage the moisture sensitivity of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous base (e.g., triethylamine, diisopropylethylamine), if required
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Round-bottom flask, condenser, and other necessary glassware, oven-dried
-
Inert gas supply (argon or nitrogen) with a manifold
-
Syringes and needles for liquid transfers
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the reaction apparatus while hot and allow it to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Under a positive pressure of inert gas, add the nucleophile and anhydrous solvent to the reaction flask. If a base is required, add it at this stage.
-
Reagent Addition: In a separate dry flask, dissolve the this compound in a minimal amount of anhydrous solvent under an inert atmosphere.
-
Transfer the solution of this compound to the reaction flask dropwise using a syringe.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature. Monitor the progress of the reaction by TLC or another suitable analytical method.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific nature of the product and should be designed to be compatible with its properties.
-
Purification: Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Experimental workflow for anhydrous reactions.
References
avoiding polymerization in reactions with 2,6-Bis(chloromethyl)pyridine hydrochloride
Welcome to the technical support center for 2,6-Bis(chloromethyl)pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding unwanted polymerization and other side reactions during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization when using this compound?
A1: 2,6-Bis(chloromethyl)pyridine is a bifunctional electrophile. Polymerization typically occurs during nucleophilic substitution reactions when a nucleophile can react with both chloromethyl groups on different pyridine molecules, leading to the formation of long polymer chains. This is particularly prevalent when using difunctional nucleophiles.
Q2: How does the hydrochloride salt form affect the reactivity of the compound?
A2: The hydrochloride salt protonates the pyridine nitrogen. This can influence the reactivity of the chloromethyl groups. In many reactions, a base is added to neutralize the hydrochloride and deprotonate the nucleophile. The choice and amount of base are critical, as an excess of a strong base can promote side reactions, including polymerization.
Q3: What are the typical signs of unwanted polymerization in my reaction?
A3: The formation of insoluble, often sticky or solid materials that are difficult to characterize is a common sign of polymerization. You may also observe a significant decrease in the yield of your desired product and the appearance of a broad, unresolved baseline hump in your NMR spectrum.
Q4: Can I use this compound for synthesizing polymers?
A4: Yes, this compound is used as a monomer in the synthesis of certain polymers and coordination polymers.[1][2] The key is to use controlled polymerization techniques to obtain the desired polymer structure and molecular weight.
Troubleshooting Guide: Avoiding Polymerization
This guide provides troubleshooting strategies for common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture becomes an insoluble precipitate or gel | Intermolecular polymerization is dominating over the desired reaction. | 1. High-Dilution Conditions: Perform the reaction at a very low concentration (0.01 M or lower) to favor intramolecular reactions (cyclization) over intermolecular polymerization. This can be achieved by slowly adding the reactants to a large volume of solvent. 2. Slow Reagent Addition: Use a syringe pump to add the this compound and the nucleophile simultaneously, but separately, to the reaction vessel over a long period (several hours). This maintains a low instantaneous concentration of reactive species. |
| Low yield of the desired monomeric product (e.g., a macrocycle) | Reaction conditions favor oligomer or polymer formation. | 1. Optimize Base Addition: Add the base slowly and stoichiometrically. An excess of a strong base can accelerate intermolecular reactions. Consider using a weaker, non-nucleophilic base. 2. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of polymerization. 3. Solvent Choice: Use a solvent that effectively solvates the reactants and any intermediates, which can influence the reaction pathway. |
| Formation of multiple products, including oligomers | Competing intermolecular and intramolecular reaction pathways. | 1. Template-Assisted Synthesis: For macrocyclization, consider using a template ion (e.g., a metal cation) that can coordinate to the nucleophilic sites and pre-organize the molecule for an intramolecular reaction. 2. Protecting Group Strategy: If applicable, use a protecting group on one of the nucleophilic sites to force a stepwise reaction, preventing polymerization. |
| Reaction is sluggish and requires forcing conditions, leading to decomposition or polymerization | Low reactivity of the nucleophile or poor solubility. | 1. Choice of Nucleophile: Ensure your nucleophile is sufficiently reactive under the chosen reaction conditions. 2. Solvent and Phase-Transfer Catalysis: If solubility is an issue, consider a different solvent system or the use of a phase-transfer catalyst to facilitate the reaction between immiscible reactants. |
Experimental Protocols
Protocol 1: General Procedure for Macrocyclization under High-Dilution Conditions
This protocol provides a general method for the synthesis of a [1+1] macrocycle from 2,6-Bis(chloromethyl)pyridine and a difunctional nucleophile, such as thiodiglycol, a reaction known to produce both [1+1] and [2+2] macrocycles.[3]
Materials:
-
This compound
-
Difunctional nucleophile (e.g., thiodiglycol)
-
Anhydrous, high-purity solvent (e.g., THF)
-
Base (e.g., Sodium Hydride, NaH)
-
Syringe pumps (2)
-
Large-volume reaction flask with a mechanical stirrer
Procedure:
-
Set up a large reaction flask with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add a large volume of anhydrous solvent to the flask (to achieve a final concentration of ~0.01 M).
-
Prepare two separate solutions in anhydrous solvent:
-
Solution A: 2,6-Bis(chloromethyl)pyridine (prepared by neutralizing the hydrochloride salt with a suitable base and extracting into the reaction solvent)
-
Solution B: The difunctional nucleophile and a stoichiometric amount of base (e.g., NaH).
-
-
Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the stirred solvent in the reaction flask over a period of 8-12 hours.
-
After the addition is complete, allow the reaction to stir at room temperature or gentle heat for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired macrocycle from oligomeric and polymeric byproducts.
Visualizations
Competing Reaction Pathways
The following diagram illustrates the competition between intramolecular cyclization (desired for macrocycle synthesis) and intermolecular polymerization (undesired side reaction).
Caption: Logical flow of reaction pathways.
Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting when unwanted polymerization occurs.
Caption: Troubleshooting decision tree.
References
scale-up challenges for reactions involving 2,6-Bis(chloromethyl)pyridine hydrochloride
Welcome to the technical support center for 2,6-Bis(chloromethyl)pyridine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, handling, and scale-up of reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The primary synthesis routes start from 2,6-lutidine. One common laboratory-scale method involves the direct chloromethylation of 2,6-lutidine. An alternative, multi-step approach often used for larger scale production involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by esterification, reduction to 2,6-bis(hydroxymethyl)pyridine, and subsequent chlorination with an agent like thionyl chloride to yield the final product.[1][2][3]
Q2: Why is the hydrochloride salt of 2,6-Bis(chloromethyl)pyridine preferred over the free base?
A2: The hydrochloride salt form of 2,6-bis(chloromethyl)pyridine is generally favored due to its improved solubility and stability, which are advantageous in various drug formulations and synthetic applications.[1]
Q3: What are the key safety precautions when handling this compound?
A3: this compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[4][5][6] It can cause severe skin burns, serious eye damage, and respiratory irritation.[4][5][6] Always handle this compound in a well-ventilated area or a fume hood.[4][7] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[4][5] For handling larger quantities or when dust generation is possible, a respirator is recommended.[4]
Q4: What are the typical storage conditions for this compound?
A4: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] It should be kept away from incompatible materials such as strong oxidizing agents.[8] Some suppliers recommend storage in a freezer under an inert atmosphere.[9]
Q5: What are the main applications of this compound?
A5: This compound is a versatile building block in organic synthesis.[1] It is widely used as an intermediate in the preparation of pharmaceuticals, pesticides, and ligands for metal complexes.[1][9] The two reactive chloromethyl groups allow for various nucleophilic substitution reactions, making it a key component in the synthesis of more complex molecules.[1]
Troubleshooting Guides
Synthesis & Scale-Up Challenges
Problem 1: Low yield during the oxidation of 2,6-lutidine with potassium permanganate.
-
Possible Cause: Inefficient mixing, improper temperature control, or incorrect stoichiometry.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure vigorous stirring to maintain a homogeneous suspension of potassium permanganate, especially during large-scale reactions.
-
Temperature Control: Maintain the reaction temperature within the optimal range (e.g., 75-80°C as per some literature) to prevent side reactions or decomposition.[2][3]
-
Controlled Addition: Add the potassium permanganate in portions to manage the exotherm and maintain better control over the reaction.[2][3]
-
Stoichiometry: Carefully check the molar ratio of reactants. An excess of the oxidizing agent is typically used.
-
Problem 2: Formation of impurities during chlorination with thionyl chloride.
-
Possible Cause: Reaction temperature is too high, or the addition of the pyridyl carbinol is too fast.
-
Troubleshooting Steps:
-
Temperature Management: Control the reaction temperature, as the reaction with thionyl chloride can be exothermic. A temperature of not greater than 35°C has been recommended in similar preparations.[10]
-
Sub-surface Addition: Add the solution of 2,6-bis(hydroxymethyl)pyridine gradually below the surface of the thionyl chloride solution to minimize the formation of impurities.[10]
-
Inert Solvent: Perform the reaction in an inert solvent, such as toluene, to help control the reaction rate and facilitate product precipitation.[10]
-
Problem 3: Difficulties in product isolation and purification.
-
Possible Cause: Incomplete precipitation of the hydrochloride salt or the presence of persistent impurities.
-
Troubleshooting Steps:
-
pH Adjustment: For the multi-step synthesis route, ensure the pH is correctly adjusted to precipitate the intermediate 2,6-pyridinedicarboxylic acid.[2][3]
-
Solvent Selection for Washing: Wash the final product with a suitable inert solvent (e.g., toluene) to remove unreacted starting materials and soluble impurities.[10]
-
Vacuum or Nitrogen Purge: Applying a vacuum or purging with nitrogen can aid in the complete precipitation of the product from the reaction mixture.[10]
-
Recrystallization: If significant impurities remain, consider recrystallization from an appropriate solvent system.
-
Data Presentation
Table 1: Physical and Chemical Properties of 2,6-Bis(chloromethyl)pyridine and its Hydrochloride Salt
| Property | 2,6-Bis(chloromethyl)pyridine | This compound |
| CAS Number | 3099-28-3 | 55422-79-2 |
| Molecular Formula | C₇H₇Cl₂N | C₇H₈Cl₃N |
| Molecular Weight | 176.04 g/mol | 212.50 g/mol [1] |
| Melting Point | 73-78 °C[1][11] | Data not consistently available |
| Appearance | White to off-white solid[12] | Solid |
| Density | 1.275 g/cm³[1][9] | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Lutidine (Multi-step)
This protocol is a generalized representation based on literature procedures.[2][3]
-
Oxidation of 2,6-Lutidine:
-
In a suitable reactor, charge 2,6-lutidine and water.
-
Heat the mixture to approximately 80°C.
-
Add potassium permanganate in portions while maintaining the temperature between 75-80°C with vigorous stirring.
-
Monitor the reaction by a suitable method (e.g., TLC).
-
Upon completion, adjust the pH of the reaction mixture to acidic (e.g., pH 3-4) with hydrochloric acid.
-
Cool the mixture to facilitate the precipitation of 2,6-pyridinedicarboxylic acid.
-
-
Esterification:
-
React the isolated 2,6-pyridinedicarboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid to form dimethyl 2,6-pyridinedicarboxylate.
-
-
Reduction:
-
The dimethyl 2,6-pyridinedicarboxylate is then reduced to 2,6-bis(hydroxymethyl)pyridine. This can be achieved using various reducing agents.
-
-
Chlorination:
-
Dissolve the 2,6-bis(hydroxymethyl)pyridine in a suitable solvent.
-
React with thionyl chloride to yield this compound. This step is exothermic and requires careful temperature control.
-
The product precipitates and can be isolated by filtration, followed by washing and drying.
-
Visualizations
Caption: Multi-step synthesis of 2,6-Bis(chloromethyl)pyridine HCl.
Caption: Key safety precautions for handling the compound.
References
- 1. This compound | 55422-79-2 | Benchchem [benchchem.com]
- 2. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. chemical-label.com [chemical-label.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Cas 55422-79-2,2,6-bis(chloromethyl)pyridine | lookchem [lookchem.com]
- 10. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India [ottokemi.com]
byproduct formation and removal in 2,6-Bis(chloromethyl)pyridine hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-bis(chloromethyl)pyridine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on byproduct formation and removal.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The chlorination of 2,6-bis(hydroxymethyl)pyridine may be incomplete. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Reaction Temperature: The reaction temperature for chlorination with thionyl chloride is critical. Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can promote the formation of degradation byproducts.
-
Moisture Contamination: Thionyl chloride reacts vigorously with water. Ensure all glassware is thoroughly dried and reactions are conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the reagent.
-
Product Loss During Work-up: The hydrochloride salt of 2,6-bis(chloromethyl)pyridine has some solubility in aqueous media. Minimize contact with water during the work-up and extraction phases.
Q2: I am observing significant amounts of byproducts in my crude product. What are these impurities and how can I minimize them?
A2: Byproduct formation is a common challenge. The primary byproducts depend on the synthetic route.
-
From 2,6-bis(hydroxymethyl)pyridine and Thionyl Chloride:
-
Mono-chlorinated Intermediate: Incomplete reaction can leave the starting diol or the mono-chlorinated intermediate, 2-(chloromethyl)-6-(hydroxymethyl)pyridine, in the product mixture. To minimize this, ensure a slight excess of thionyl chloride is used and that the reaction goes to completion.
-
Oligomeric Ethers: Intermolecular etherification of the starting diol or the mono-chlorinated intermediate can occur, especially at elevated temperatures, leading to the formation of oligomeric byproducts. Maintaining a controlled temperature and ensuring a gradual addition of the diol to the thionyl chloride solution can help to reduce this.
-
Over-chlorinated Species: While less common for benzylic alcohols, over-chlorination to form 2-(chloromethyl)-6-(dichloromethyl)pyridine is a theoretical possibility. Using a controlled stoichiometry of the chlorinating agent is key.
-
-
From 2,6-Lutidine:
-
Incompletely Oxidized Intermediates: If the synthesis proceeds via oxidation of 2,6-lutidine, incomplete oxidation can result in pyridine-2,6-dicarbaldehyde or 6-methylpyridine-2-carboxylic acid.
-
Polychlorinated Byproducts: Direct chlorination of 2,6-lutidine can be difficult to control and may lead to a mixture of mono-, di-, and tri-chlorinated products on the methyl groups, as well as chlorination on the pyridine ring itself.
-
Q3: How can I effectively remove these byproducts from my final product?
A3: A combination of techniques is often necessary for purification.
-
Recrystallization: This is a highly effective method for purifying this compound. Suitable solvent systems include ethanol/water mixtures or isopropanol. The choice of solvent will depend on the specific impurities present.
-
Column Chromatography: For removal of closely related impurities, flash column chromatography on silica gel can be employed. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can separate the desired product from less polar byproducts.
-
Acid-Base Extraction: To remove non-basic impurities, the crude product can be dissolved in a dilute acid, washed with an organic solvent, and then the aqueous layer can be basified to precipitate the purified free base, which can then be converted back to the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercial grades of this compound typically have a purity of ≥98%.[1]
Q2: What are the key safety precautions to take when working with thionyl chloride?
A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release harmful gases (HCl and SO₂). Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a suitable quenching agent (e.g., a solution of sodium bicarbonate) readily available.
Q3: Can I use other chlorinating agents besides thionyl chloride?
A3: While thionyl chloride is commonly used, other reagents such as oxalyl chloride or phosphorus pentachloride can also be used for the chlorination of alcohols. However, reaction conditions and byproduct profiles will differ, necessitating optimization for your specific application.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying impurities.
-
Melting Point: A sharp melting point range close to the literature value (73-78 °C) is a good indicator of purity.[1]
Data Presentation
Table 1: Summary of Potential Byproducts and Recommended Purification Strategies
| Byproduct Type | Potential Structure | Formation Pathway | Recommended Removal Method |
| Incomplete Reaction | 2-(chloromethyl)-6-(hydroxymethyl)pyridine | Insufficient chlorinating agent or reaction time. | Recrystallization, Column Chromatography |
| Over-chlorination | 2-(chloromethyl)-6-(dichloromethyl)pyridine | Excess chlorinating agent, harsh conditions. | Column Chromatography |
| Oligomerization | Poly-pyridyl ethers | Intermolecular reaction of alcohol functionalities. | Recrystallization, Column Chromatography |
| Ring Chlorination | Chloro-2,6-bis(chloromethyl)pyridine | Side reaction during direct chlorination of lutidine. | Recrystallization, Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Bis(hydroxymethyl)pyridine
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/bubbler, place a solution of 2,6-bis(hydroxymethyl)pyridine (1 equivalent) in an anhydrous solvent (e.g., toluene or dichloromethane).
-
Reaction: Cool the solution in an ice bath. Slowly add thionyl chloride (2.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding the mixture to ice-cold water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Salt Formation and Recrystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Collect the precipitate by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing 2,6-Bis(chloromethyl)pyridine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 2,6-Bis(chloromethyl)pyridine hydrochloride and its derivatives. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of these compounds, which are versatile building blocks in pharmaceutical and materials science. This document outlines key analytical techniques, presents their performance data in a comparative format, and provides detailed experimental protocols.
Introduction to Analytical Characterization
This compound is a reactive intermediate susceptible to degradation and impurity formation. Therefore, robust analytical methods are essential for its characterization. The primary goals of analysis include:
-
Identification: Confirming the chemical structure.
-
Purity Assessment: Quantifying the main compound and detecting impurities.
-
Quantification: Determining the concentration in various matrices.
The most common analytical techniques employed for these purposes are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of characterization.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of the most common analytical methods used for the characterization of this compound and its derivatives.
| Analytical Technique | Principle | Primary Applications | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity determination, assay, impurity profiling, stability testing. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[1] | Higher cost of instrumentation and solvents compared to some other methods.[1] |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas through a stationary phase. | Analysis of volatile impurities (e.g., residual solvents). | Excellent for the analysis of volatile impurities; high separation efficiency.[1] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Structural elucidation and identification. | Provides detailed structural information. | Lower sensitivity compared to chromatographic techniques. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Identification of functional groups. | Fast and non-destructive. | Provides limited structural information on its own. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification of unknown impurities and degradation products. | High sensitivity and specificity; can be coupled with HPLC or GC for powerful impurity identification.[1] | High cost of instrumentation.[1] |
Quantitative Data Summary
The following tables present a summary of quantitative data for the analysis of this compound and related compounds using various analytical techniques.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Reported Values |
| Linearity (R²) | ≥ 0.999[1] |
| Accuracy (% Recovery) | 98.0% to 102.0%[1] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Not explicitly found for the target compound, but methods for similar compounds achieve ppm levels. |
| Limit of Quantification (LOQ) | Not explicitly found for the target compound, but methods for similar compounds achieve ppm levels. |
Table 2: Gas Chromatography (GC)
| Parameter | Reported Values |
| Linearity (R²) | Typically ≥ 0.99 for related volatile impurities. |
| Accuracy (% Recovery) | Typically within 80-120% for trace analysis. |
| Precision (% RSD) | < 15% for trace analysis. |
| Limit of Detection (LOD) | Dependent on the impurity, often in the low ppm range. |
| Limit of Quantification (LOQ) | Dependent on the impurity, often in the ppm range. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity of this compound and for quantifying it against a reference standard.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A 70:30 (v/v) mixture of methanol and water.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of the compound (e.g., 254 nm).
-
Sample Diluent: Mobile phase.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the sample diluent to achieve a target concentration.
-
Sample Solution: Accurately weigh and dissolve the sample in the sample diluent to obtain a concentration similar to the standard solution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to verify system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
-
Gas Chromatography (GC-FID) for Residual Solvent Analysis
This method is used to determine the presence of residual solvents from the synthesis process.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp to 240 °C at a rate of 10 °C/min, and a final hold at 240 °C for 5 minutes.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dimethyl sulfoxide).
-
Procedure:
-
Inject a known volume of the sample solution into the GC.
-
Identify and quantify residual solvents by comparing the retention times and peak areas with those of known standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous identification of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Data: For the free base, 2,6-Bis(chloromethyl)pyridine, the expected chemical shift for the chloromethyl protons is approximately δ 4.75 (singlet, 4H).[2] The aromatic protons will appear in the range of δ 7.0-8.0. For the hydrochloride salt, shifts will be further downfield.
-
¹³C NMR Data: The spectrum will show characteristic signals for the chloromethyl carbons and the pyridine ring carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy can be used to confirm the presence of key functional groups in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected Absorptions:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound derivative.
Caption: General analytical workflow for the characterization of this compound derivatives.
References
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,6-Bis(chloromethyl)pyridine Hydrochloride and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral data for 2,6-Bis(chloromethyl)pyridine hydrochloride and its key analogues. Understanding the subtle shifts in NMR spectra is crucial for the unambiguous identification, purity assessment, and structural elucidation of these important synthetic intermediates in pharmaceutical and materials science research. This document presents a detailed analysis of ¹H and ¹³C NMR data, supported by experimental protocols and structural diagrams, to facilitate a deeper understanding of the structure-property relationships within this class of compounds.
Comparative NMR Data Analysis
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2,6-Bis(chloromethyl)pyridine | CDCl₃ | 7.75 (t) | 7.8 | H-4 |
| 7.42 (d) | 7.8 | H-3, H-5 | ||
| 4.65 (s) | - | -CH₂Cl | ||
| This compound (Predicted) | DMSO-d₆ | ~8.0-8.2 (t) | ~8.0 | H-4 |
| ~7.6-7.8 (d) | ~8.0 | H-3, H-5 | ||
| ~4.8-5.0 (s) | - | -CH₂Cl | ||
| 2,6-Bis(bromomethyl)pyridine | CDCl₃ | 7.74 (t) | 7.8 | H-4 |
| 7.40 (d) | 7.7 | H-3, H-5 | ||
| 4.56 (s) | - | -CH₂Br | ||
| 2,6-Bis(hydroxymethyl)pyridine | DMSO-d₆ | 7.78 (t) | 7.7 | H-4 |
| 7.32 (d) | 7.6 | H-3, H-5 | ||
| 5.37 (t) | 5.9 | -OH | ||
| 4.53 (d) | 5.6 | -CH₂OH | ||
| 2,6-Dichloropyridine | CDCl₃ | ~7.7 (t) | ~7-8 | H-4 |
| ~7.3 (d) | ~7-8 | H-3, H-5 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2,6-Bis(chloromethyl)pyridine | CDCl₃ | 156.5 | C-2, C-6 |
| 138.0 | C-4 | ||
| 121.5 | C-3, C-5 | ||
| 45.8 | -CH₂Cl | ||
| This compound (Predicted) | DMSO-d₆ | ~158-160 | C-2, C-6 |
| ~140-142 | C-4 | ||
| ~123-125 | C-3, C-5 | ||
| ~47-49 | -CH₂Cl | ||
| 2,6-Dichloropyridine | CDCl₃ | 151.2 | C-2, C-6 |
| 140.1 | C-4 | ||
| 123.5 | C-3, C-5 |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR data for these pyridine derivatives is outlined below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent. For the free bases, Chloroform-d (CDCl₃) is commonly used. For the hydrochloride salt and the diol, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Gentle vortexing or sonication can be used to aid dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
II. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.
-
Number of Scans: 1024 to 4096 scans or more, due to the low natural abundance of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
III. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Visualizing Structure and Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure of the target compound and a typical experimental workflow for NMR analysis.
Caption: Atom numbering for 2,6-Bis(chloromethyl)pyridine.
Caption: General workflow for NMR analysis.
A Comparative Guide to Monitoring 2,6-Bis(chloromethyl)pyridine Hydrochloride Reactions: LC-MS and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis and modification of 2,6-Bis(chloromethyl)pyridine hydrochloride, meticulous reaction monitoring is paramount to ensure optimal yield, purity, and safety. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC)—for the real-time monitoring of reactions involving this versatile pyridine derivative.
This compound is a key building block in the synthesis of various pharmaceutical and materials science compounds.[1] Its reactivity, centered around the two chloromethyl groups and the pyridine nitrogen, allows for a diverse range of chemical transformations, including nucleophilic substitutions and coordination reactions.[1] Effective monitoring of these reactions is crucial for understanding reaction kinetics, identifying intermediates and byproducts, and determining reaction endpoints.
Liquid Chromatography-Mass Spectrometry (LC-MS): A High-Sensitivity Approach
LC-MS has emerged as a premier technique for reaction monitoring due to its exceptional sensitivity and selectivity. By coupling the separation power of liquid chromatography with the mass-based detection of mass spectrometry, LC-MS provides detailed information on the molecular weight of reactants, products, and impurities, even at trace levels.
Performance Characteristics
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity, with the ability to detect and quantify compounds at the parts-per-million (ppm) level or lower.[2] This is especially beneficial for identifying and monitoring the formation of low-level impurities that could impact the quality and safety of the final product. The technique is well-suited for polar and thermally labile compounds, which is often the case for pyridine derivatives and their reaction products.[3]
Comparison of Analytical Techniques
The choice of an analytical technique for reaction monitoring depends on a variety of factors, including the specific reaction being studied, the information required, and the available instrumentation. The following table provides a comparative overview of LC-MS and its alternatives for monitoring this compound reactions.
| Feature | LC-MS | GC-MS | NMR Spectroscopy | Thin-Layer Chromatography (TLC) |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation based on differential partitioning between a stationary and a mobile phase. |
| Sensitivity | Very high (ppm to ppb).[2] | High (ppm), but generally lower than LC-MS for polar compounds. | Moderate to low. | Low. |
| Selectivity | Very high, based on both retention time and mass-to-charge ratio. | High, based on retention time and mass fragmentation patterns. | High, provides detailed structural information. | Low to moderate. |
| Speed | Fast (minutes per sample).[4] | Fast (minutes per sample), but may require derivatization. | Slower (minutes to hours per sample). | Very fast (minutes per plate). |
| Quantitative Capability | Excellent.[4] | Good, requires calibration. | Good, with internal standards. | Semi-quantitative at best. |
| Information Provided | Molecular weight, concentration, purity. | Molecular weight, concentration, purity (for volatile compounds). | Detailed molecular structure, functional groups, connectivity. | Presence/absence of compounds, relative polarity. |
| Key Advantage | High sensitivity and broad applicability to polar compounds. | Excellent for volatile and thermally stable compounds. | Unambiguous structure elucidation. | Simplicity, low cost, and speed for qualitative checks. |
| Key Limitation | Higher cost of instrumentation and maintenance. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, more complex data interpretation. | Limited resolution and sensitivity, not quantitative. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed techniques, which can be adapted for monitoring specific reactions of this compound.
LC-MS/MS Method for a Chlorinated Pyridine Derivative
This protocol is based on a validated method for a similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, and can be adapted for this compound.[2][5]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm particle size).[2]
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Detection: ESI in positive ion mode, monitoring the appropriate mass-to-charge ratios for the starting material, intermediates, and products.
-
Sample Preparation: A small aliquot of the reaction mixture is quenched (e.g., with a suitable solvent), diluted, and injected into the LC-MS system.
GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient suitable for separating the compounds of interest.
-
Detection: Electron ionization (EI) or chemical ionization (CI).
-
Sample Preparation: An aliquot of the reaction mixture is extracted with a suitable organic solvent, and if necessary, derivatized to increase volatility before injection.
NMR Spectroscopy Method
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆).
-
Procedure:
-
Acquire a spectrum of the starting material to identify characteristic peaks.
-
At various time points during the reaction, withdraw a small sample, quench the reaction if necessary, and dissolve it in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the sample.
-
Monitor the disappearance of the starting material signals and the appearance of product signals to determine the reaction progress. Integration of the peaks can provide a quantitative measure of the relative concentrations of the species in the mixture.
-
Thin-Layer Chromatography (TLC) Method
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A solvent system that provides good separation of the starting material and product (e.g., a mixture of hexane and ethyl acetate).
-
Procedure:
-
Spot a small amount of the reaction mixture onto the TLC plate alongside a spot of the starting material as a reference.
-
Develop the plate in a chamber containing the mobile phase.
-
Visualize the spots under UV light or by staining.
-
The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
-
Visualization of Workflows
The following diagrams illustrate the typical workflows for reaction monitoring using LC-MS and its alternatives.
References
- 1. This compound | 55422-79-2 | Benchchem [benchchem.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2,6-Bis(chloromethyl)pyridine and 2,6-Bis(bromomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,6-bis(chloromethyl)pyridine and 2,6-bis(bromomethyl)pyridine. These bifunctional pyridine derivatives are valuable building blocks in medicinal chemistry and materials science, serving as precursors for a wide range of more complex molecules. The choice between the chloro- and bromo- derivative often depends on the desired reaction rate and specific synthetic context. This document aims to provide a clear, data-supported comparison to aid in this selection process.
Theoretical Basis for Reactivity Difference
The reactivity of both 2,6-bis(chloromethyl)pyridine and 2,6-bis(bromomethyl)pyridine in nucleophilic substitution reactions is dictated by the nature of the halogen atom, which acts as the leaving group. These reactions, typically proceeding through either an SN1 or SN2 mechanism, are significantly influenced by the stability of the departing halide ion.
In general, for nucleophilic substitution reactions, the reactivity of alkyl halides follows the trend I > Br > Cl > F.[1] This order is primarily governed by the stability of the resulting halide anion. Bromide is a better leaving group than chloride because it is a weaker base and can better stabilize the negative charge due to its larger size and greater polarizability.[2]
The carbon-halogen bond strength also plays a role. The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the substitution reaction. Consequently, 2,6-bis(bromomethyl)pyridine is expected to be more reactive towards nucleophiles than 2,6-bis(chloromethyl)pyridine. Both compounds are benzylic-type halides, which enhances their reactivity in both SN1 and SN2 reactions due to the stabilization of the carbocation intermediate (SN1) or the transition state (SN2) by the adjacent pyridine ring.[3]
Comparative Data
| Feature | 2,6-Bis(chloromethyl)pyridine | 2,6-Bis(bromomethyl)pyridine |
| Molecular Formula | C₇H₇Cl₂N | C₇H₇Br₂N |
| Molecular Weight | 176.04 g/mol | 264.95 g/mol |
| Melting Point | 73-78 °C | 85-87 °C |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| C-X Bond Strength | Stronger (C-Cl) | Weaker (C-Br) |
| Leaving Group Ability | Good | Excellent |
| Predicted Reactivity | High | Higher |
Experimental Protocols
The following are representative synthetic protocols for the preparation of both compounds, starting from 2,6-bis(hydroxymethyl)pyridine.
Synthesis of 2,6-Bis(chloromethyl)pyridine
This protocol is adapted from a procedure using thionyl chloride.[4]
Materials:
-
2,6-bis(hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Sodium carbonate (Na₂CO₃)
-
n-Heptane
Procedure:
-
In a 100 mL flask, cool 5.5 g of 2,6-bis(hydroxymethyl)pyridine to 0 °C using an ice bath.
-
Slowly add 70 mL of thionyl chloride to the flask.
-
After the addition is complete, warm the mixture on a water bath for 5 hours.
-
Cool the reaction mixture and add 100 mL of benzene. A precipitate of the hydrochloride salt will form.
-
Collect the precipitate by filtration and wash it with benzene.
-
Dry the precipitate, then dissolve it in water.
-
Neutralize the aqueous solution with sodium carbonate.
-
Collect the resulting 2,6-bis(chloromethyl)pyridine precipitate.
-
Recrystallize the product from 100 mL of n-heptane to obtain needle-like crystals.
Synthesis of 2,6-Bis(bromomethyl)pyridine
A common method for the synthesis of 2,6-bis(bromomethyl)pyridine involves the reaction of 2,6-bis(hydroxymethyl)pyridine with hydrobromic acid.
Materials:
-
2,6-bis(hydroxymethyl)pyridine
-
Hydrobromic acid (HBr, e.g., 48% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To 2,6-bis(hydroxymethyl)pyridine, add an excess of concentrated hydrobromic acid.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General mechanism for the nucleophilic substitution of 2,6-bis(halomethyl)pyridines.
Caption: Generalized workflow for the synthesis of the title compounds.
Conclusion
References
The Unseen Architect: Unveiling the Advantages of 2,6-Bis(chloromethyl)pyridine Hydrochloride in Advanced Bioconjugation
For researchers, scientists, and drug development professionals forging the path to next-generation therapeutics, the choice of a chemical linker is a silent architect, profoundly shaping the efficacy, stability, and therapeutic window of complex biologics. While a multitude of linkers are available, 2,6-Bis(chloromethyl)pyridine hydrochloride is emerging as a compelling alternative, offering a unique combination of bifunctionality and rigidity that addresses key challenges in the sophisticated fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This guide provides an objective comparison of this compound against other commonly employed linkers, supported by an analysis of its chemical properties and the established principles of bioconjugate design. We will explore its potential to enhance conjugate stability, enable novel molecular architectures, and improve therapeutic outcomes.
A Tale of Two Arms: The Bifunctional Advantage
At its core, this compound is a bifunctional electrophile, featuring two reactive chloromethyl groups positioned on a central pyridine ring.[1] This dual reactivity is a significant departure from many traditional linkers that possess a single point of attachment. The chloromethyl groups are susceptible to nucleophilic substitution by moieties such as thiols (e.g., from cysteine residues in antibodies) and amines, forming stable covalent bonds.[1][2]
This bifunctionality opens the door to several strategic advantages:
-
Intramolecular Cross-linking and Enhanced Stability: The two reactive sites can be used to bridge two nucleophilic residues within the same biomolecule, such as the two sulfur atoms from a reduced interchain disulfide bond in an antibody. This "re-bridging" can lead to more homogeneous and stable ADCs, preventing the dissociation of antibody light and heavy chains that can occur with some traditional maleimide-based conjugation methods.
-
Dual-Payload Conjugation: The two arms of the linker can be functionalized with two different molecules, enabling the creation of dual-drug ADCs or other multifunctional conjugates from a single linker unit.[3][4] This approach allows for the delivery of synergistic drug combinations or the attachment of both a therapeutic payload and an imaging agent.
-
Defined Spatial Orientation: In the context of PROTACs, the bifunctional nature of this linker allows for the precise positioning of a target protein-binding ligand and an E3 ligase-recruiting ligand.
The Rigid Backbone: A Key to Conformational Control
Beyond its dual reactivity, the pyridine core of this compound imparts a significant degree of rigidity to the linker.[5] While flexible linkers, such as those based on polyethylene glycol (PEG) or alkyl chains, are widely used, there is a growing body of evidence suggesting that rigid linkers can offer distinct advantages, particularly in the design of PROTACs.[6][7]
A rigid linker can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][9] This pre-organization can reduce the entropic penalty associated with complex formation, potentially leading to higher degradation efficiency.[10]
In the realm of ADCs, a rigid linker can influence the overall physicochemical properties of the conjugate, potentially impacting its pharmacokinetics and biodistribution.
Comparative Analysis: this compound vs. Other Linkers
To fully appreciate the potential of this compound, it is essential to compare it with other commonly used linker technologies.
| Linker Type | Key Characteristics | Potential Advantages of this compound |
| Maleimide-based Linkers | React with thiols to form thioether bonds. Prone to retro-Michael reactions, leading to deconjugation. | Enhanced Stability: The thioether bonds formed with 2,6-Bis(chloromethyl)pyridine are generally more stable than those formed via Michael addition to maleimides, reducing the risk of premature drug release. |
| Peptide Linkers (e.g., Val-Cit) | Cleavable by specific enzymes (e.g., cathepsins) in the lysosome. Enables controlled intracellular drug release. | Non-cleavable Stability & Rigidity: Offers a non-cleavable option with a rigid backbone, which can be advantageous for PROTACs where maintaining the ternary complex is crucial. Can also be used in ADCs where lysosomal degradation of the entire conjugate is the desired release mechanism. |
| Flexible Linkers (e.g., PEG, Alkyl Chains) | Provide conformational flexibility. Can improve solubility. | Conformational Control: The rigidity of the pyridine core provides better control over the spatial orientation of the attached molecules, which can be critical for the activity of PROTACs. |
| Other Bifunctional Linkers | Various chemistries for cross-linking or dual conjugation. | Unique Geometry: The specific geometry of the 2,6-disubstituted pyridine ring offers a distinct spatial arrangement compared to other bifunctional linkers, which can be advantageous for specific applications. |
Experimental Protocols
While specific experimental data for the use of this compound in ADCs and PROTACs is emerging, the following outlines general methodologies for its application in bioconjugation.
Protocol 1: Antibody-Drug Conjugation via Cysteine Alkylation
Objective: To conjugate a thiol-containing payload to an antibody using this compound as a linker.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the mAb using a molar excess of TCEP in the reaction buffer. Incubate at 37°C for 1-2 hours.
-
Linker-Payload Preparation: In a separate reaction, couple the thiol-containing payload to one of the chloromethyl groups of this compound. This can be achieved by reacting the two components in an organic solvent with a suitable base. Purify the resulting linker-payload intermediate.
-
Conjugation: Add the purified linker-payload intermediate to the reduced antibody solution. The remaining chloromethyl group on the linker will react with a free cysteine on the antibody. Incubate the reaction at room temperature for 2-4 hours.
-
Quenching: Quench any unreacted linker-payload by adding a molar excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic potential of an ADC prepared with a this compound-based linker.
Materials:
-
Cancer cell line expressing the target antigen
-
ADC construct
-
Control antibody (unconjugated)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC and control antibody dilutions. Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing the Possibilities
The unique structural features of this compound lend themselves to creating well-defined and potentially more effective therapeutic conjugates.
Figure 1. Conceptual diagram illustrating the bifunctional application of the 2,6-Bis(chloromethyl)pyridine linker in creating dual-payload ADCs and PROTACs.
Figure 2. A logical diagram comparing the influence of a flexible versus a rigid linker, such as one derived from 2,6-Bis(chloromethyl)pyridine, on the formation of a PROTAC ternary complex.
Conclusion: A Promising New Tool for Bioconjugation
While further experimental validation is needed to fully elucidate its performance in direct comparison with established linkers, the inherent chemical properties of this compound position it as a highly promising tool for the construction of advanced bioconjugates. Its bifunctionality offers the potential for creating more stable and multifunctional ADCs, while its rigidity provides a means to exert greater control over the conformational properties of PROTACs. For researchers and drug developers seeking to push the boundaries of targeted therapies, this compound represents a versatile and powerful addition to the linker toolbox, with the potential to unlock new therapeutic possibilities.
References
- 1. This compound | 55422-79-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 4. adcreview.com [adcreview.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic Routes for Pyridine-Based Compounds: Validating Purity from 2,6-Bis(chloromethyl)pyridine Hydrochloride and Alternatives
For researchers and professionals in drug development and materials science, the purity of a synthesized compound is paramount. The choice of synthetic pathway not only dictates the efficiency and yield but also significantly influences the impurity profile of the final product. This guide provides a comparative analysis of synthetic strategies for obtaining high-purity pyridine-based ligands and chemosensors, focusing on the use of the versatile building block, 2,6-Bis(chloromethyl)pyridine hydrochloride, versus an alternative route starting from 2,6-pyridinedimethanol.
The core of many fluorescent chemosensors and ligands is the 2,6-bis(aminomethyl)pyridine backbone. The validation of its purity, and that of its derivatives, is a critical step in ensuring reliable performance. We will compare two primary synthetic pathways to this key intermediate and discuss the methodologies for validating the purity of the resulting compounds.
Comparison of Synthetic Pathways to 2,6-Bis(aminomethyl)pyridine
The selection of a synthetic route is often a trade-off between the speed of synthesis, cost of starting materials, overall yield, and the ease of purification. Below is a summary of two common routes to the key intermediate, 2,6-bis(aminomethyl)pyridine.
| Feature | Route A: From 2,6-Bis(chloromethyl)pyridine | Route B: From 2,6-Pyridinedimethanol |
| Starting Material | 2,6-Bis(chloromethyl)pyridine | 2,6-Pyridinedimethanol |
| Reactivity | High reactivity due to good leaving groups (Cl⁻). Allows for direct nucleophilic substitution. | Lower reactivity of hydroxyl groups requires conversion to a better leaving group (e.g., bromide). |
| Number of Steps | Fewer steps; potentially faster synthesis. | More steps, including halogenation of the alcohol. |
| Key Reagents | Sodium Azide (NaN₃), Triphenylphosphine (PPh₃) or other reducing agents. | Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃), followed by NaN₃ and a reducing agent. |
| Reported Yield | Yields for individual steps are generally high (e.g., azidation and subsequent reduction). | The reduction of dimethyl pyridine-2,6-dicarboxylate to the diol has been reported with an 87% yield.[1] Subsequent steps also proceed with good yields. |
| Purity & Purification | Purification often involves standard techniques like flash chromatography or recrystallization.[2] | The intermediate diol is a solid that can be purified by recrystallization. Subsequent steps require chromatographic purification. |
| Advantages | More direct and faster route to the target diamine. | Starts from a more stable and potentially less hazardous precursor. Can be more cost-effective if synthesizing the diol from inexpensive 2,6-lutidine.[3] |
| Disadvantages | 2,6-Bis(chloromethyl)pyridine is a lachrymator and requires careful handling. | Longer synthetic route with more intermediate steps and potential for yield loss at each stage. |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high purity. Below are representative methodologies for key transformations in both synthetic routes.
Route A: Key Step - Synthesis of 2,6-Bis(azidomethyl)pyridine
This protocol outlines the conversion of the chloromethyl groups to azides, which is a common precursor to the amine.
-
Dissolution: Dissolve 2,6-Bis(chloromethyl)pyridine in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN₃) to the solution. Typically, a slight molar excess of NaN₃ is used.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2,6-bis(azidomethyl)pyridine, can be purified by column chromatography on silica gel.[4]
The subsequent step involves the reduction of the diazide to 2,6-bis(aminomethyl)pyridine, commonly achieved using triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.
Route B: Key Step - Synthesis of 2,6-Bis(bromomethyl)pyridine from 2,6-Pyridinedimethanol
This protocol details the conversion of the diol intermediate to a dihalide, activating it for nucleophilic substitution.
-
Reagent Addition: Slowly add 48% hydrobromic acid (HBr) to 2,6-pyridinedimethanol.
-
Heating: Heat the mixture at 125 °C for several hours (e.g., 6 hours).
-
Cooling and Dissolution: Cool the reaction to room temperature and dissolve the resulting residue in water.
-
Neutralization: Carefully add a saturated solution of potassium carbonate (K₂CO₃) to adjust the pH to approximately 8.
-
Extraction: Extract the aqueous solution multiple times with dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under vacuum to yield 2,6-bis(bromomethyl)pyridine.[5]
Validating Compound Purity
Regardless of the synthetic route chosen, the purity of the final compound must be rigorously validated. A multi-technique approach is standard practice in research and industry.
-
Chromatography (TLC & Column): Thin-Layer Chromatography is used for rapid monitoring of reaction progress and initial purity assessment. Column chromatography is a fundamental technique for purification.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a powerful quantitative tool to determine the purity of pyridine derivatives. A validated method can provide precise percentages of the main compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The absence of signals from starting materials or byproducts is a strong indicator of purity. Integration of proton signals can also provide a quantitative purity assessment against a known standard.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) confirm the molecular weight of the synthesized compound, providing further evidence of its identity.
Visualizing the Workflows
To better illustrate the processes, the following diagrams outline the synthetic pathways and the general procedure for purity validation.
Caption: Synthetic workflow starting from 2,6-Bis(chloromethyl)pyridine.
Caption: Alternative synthesis via 2,6-Pyridinedimethanol intermediate.
References
A Comparative Guide to the Structural Confirmation of Macrocycles Derived from 2,6-Bis(chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of macrocycles from 2,6-bis(chloromethyl)pyridine hydrochloride is a field of significant interest, yielding novel molecular architectures with potential applications in areas such as host-guest chemistry, catalysis, and drug delivery. The unambiguous structural confirmation of these macrocyclic products is paramount. This guide provides a comparative overview of the key analytical techniques employed for this purpose, supported by experimental data and detailed methodologies.
Introduction to Macrocycle Formation
Macrocycles derived from this compound are typically synthesized through cyclization reactions with various linker molecules, such as diamines or dithiols. These reactions can often lead to a mixture of products, including the desired macrocycles of different sizes (e.g., [1+1] and [2+2] macrocycles), as well as oligomeric or polymeric byproducts. Therefore, a combination of analytical techniques is essential for the comprehensive structural characterization of the reaction products.
Core Analytical Techniques for Structural Confirmation
The primary methods for the structural elucidation of these macrocycles are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, and their combined application offers the most robust structural confirmation.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms, molecular symmetry, conformational dynamics. | Provides detailed information about the molecular structure in solution. | Can be complex to interpret for large, asymmetric molecules. May not definitively distinguish between isomers without advanced techniques. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, allows for the determination of molecular formulas. | Does not provide information about the 3D arrangement of atoms. Fragmentation patterns can be complex. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, and conformation in the solid state. | Provides unambiguous structural determination. | Requires a single crystal of suitable quality, which can be challenging to obtain. The solid-state structure may not be representative of the solution-state conformation. |
Comparative Analysis of Experimental Data
A common outcome in the synthesis of macrocycles from 2,6-bis(chloromethyl)pyridine is the formation of both [1+1] and [2+2] condensation products. The following tables summarize representative experimental data for the structural confirmation of such macrocycles formed from the reaction of 2,6-bis(chloromethyl)pyridine with a generic linker.
Mass Spectrometry Data
Mass spectrometry is a powerful first-pass technique to identify the presence of the desired macrocyclic products by their molecular weight.
| Macrocycle | Linker | Expected m/z ([M+H]⁺) | Observed m/z | Reference |
| [1+1] | Thiodiglycol | 226 | 226 | [1] |
| [2+2] | Thiodiglycol | 452 | 450 (M⁺) | [1] |
Note: The observed m/z for the [2+2] macrocycle is for the molecular ion (M⁺).
NMR Spectroscopy Data
¹H and ¹³C NMR spectroscopy provide detailed insights into the structure and symmetry of the macrocycles in solution.
¹H NMR Data (Representative)
| Macrocycle | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| [1+1] | Pyridine-H (para) | ~7.7 | Triplet |
| Pyridine-H (meta) | ~7.4 | Doublet | |
| -CH₂- (benzylic) | ~4.6 | Singlet | |
| [2+2] | Pyridine-H (para) | ~7.7 | Triplet |
| Pyridine-H (meta) | ~7.4 | Doublet | |
| -CH₂- (benzylic) | ~4.6 | Singlet |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific linker used.
¹³C NMR Data (Representative)
| Macrocycle | Carbon Assignment | Chemical Shift (ppm) |
| [1+1] | Pyridine-C (ipso) | ~156 |
| Pyridine-C (para) | ~138 | |
| Pyridine-C (meta) | ~122 | |
| -CH₂- (benzylic) | ~46 | |
| [2+2] | Pyridine-C (ipso) | ~156 |
| Pyridine-C (para) | ~138 | |
| Pyridine-C (meta) | ~122 | |
| -CH₂- (benzylic) | ~46 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific linker used.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data for the structural confirmation of macrocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and solution-state conformation of the macrocycle.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified macrocycle in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra at room temperature. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire proton-decoupled spectra. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and 1024 or more scans.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed as needed to resolve complex spectra and confirm connectivity.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the macrocycle.
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer, often coupled with a high-resolution analyzer (e.g., TOF, Orbitrap).
Sample Preparation:
-
ESI: Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ESI process. The solution may be infused directly or introduced via liquid chromatography.
-
MALDI: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
Data Acquisition:
-
Acquire data in positive or negative ion mode, depending on the nature of the macrocycle.
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy of <5 ppm.
-
Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for further structural elucidation.
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion.
-
Use the high-resolution data to calculate the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic structural motifs.
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the macrocycle in the solid state.
Crystal Growth:
-
Dissolve the purified macrocycle in a suitable solvent or solvent mixture to create a supersaturated solution.
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals.
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final structural model.
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow for structural confirmation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural confirmation of macrocycles.
References
comparative study of different synthetic routes to 2,6-Bis(chloromethyl)pyridine hydrochloride
For researchers and professionals in the fields of pharmaceutical development and organic synthesis, 2,6-Bis(chloromethyl)pyridine hydrochloride is a critical building block. Its bifunctional nature allows for the construction of complex molecular architectures. This guide provides a comparative study of the different synthetic routes to this valuable compound, offering a detailed look at a multi-step synthesis from 2,6-lutidine and a discussion of the less-documented direct chlorination approach.
Comparative Data of Synthetic Routes
The synthesis of this compound is predominantly achieved through a multi-step pathway starting from 2,6-lutidine. An alternative, though less detailed in the literature, is the direct chlorination of 2,6-lutidine. Below is a summary of the quantitative data for the multi-step synthesis.
| Step | Reaction | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Oxidation | 2,6-Lutidine, Potassium Permanganate (KMnO4) | Water | ~35 minutes | 75-80°C | 85-90[1] |
| 2 | Esterification | 2,6-Pyridinedicarboxylic acid, Methanol (CH3OH), Sulfuric Acid (H2SO4) | Methanol | Not Specified | Reflux | Not Specified |
| 3 | Reduction | Dimethyl 2,6-pyridinedicarboxylate, Sodium Borohydride (NaBH4), Aluminum Chloride (AlCl3) | Tetrahydrofuran (THF), Toluene | 3-4 hours | 0-5°C | Not Specified |
| 4 | Chlorination | 2,6-Bis(hydroxymethyl)pyridine, Thionyl Chloride (SOCl2) | Not Specified | Not Specified | Room Temperature | ~80[1] |
| Overall | Multi-step Synthesis | ~68-72 (Estimated) |
Note: The overall yield is an estimation based on the product of the individual step yields. The actual overall yield may be lower due to losses during purification at each stage.
Synthetic Route Diagrams
The multi-step synthesis of this compound from 2,6-lutidine can be visualized as a four-step process.
Caption: Multi-step synthesis of this compound.
A logical diagram illustrating the two primary approaches to synthesizing the target compound highlights the more established multi-step route versus the less characterized direct method.
Caption: Comparative overview of synthetic strategies.
Experimental Protocols
Detailed methodologies for the key steps in the multi-step synthesis are provided below.
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
This procedure involves the oxidation of the methyl groups of 2,6-lutidine to carboxylic acids.
Materials:
-
2,6-Lutidine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a flask, dissolve 2,6-lutidine in water.
-
Heat the solution to 75-80°C.
-
Slowly add potassium permanganate to the heated solution. The molar ratio of 2,6-lutidine to KMnO₄ should be approximately 1:4 to 1:5.[1]
-
Maintain the reaction temperature at 75-80°C for about 35 minutes with stirring.[1]
-
After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture.
-
Adjust the pH of the solution to 3-4 with hydrochloric acid to precipitate the 2,6-pyridinedicarboxylic acid.
-
Filter the precipitate and wash with cold water.
-
Dry the solid to obtain 2,6-pyridinedicarboxylic acid.
Step 2: Esterification to Dimethyl 2,6-pyridinedicarboxylate
The dicarboxylic acid is converted to its dimethyl ester to facilitate the subsequent reduction.
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Suspend 2,6-pyridinedicarboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to yield dimethyl 2,6-pyridinedicarboxylate.
Step 3: Reduction to 2,6-Bis(hydroxymethyl)pyridine
The diester is reduced to the corresponding diol.
Materials:
-
Dimethyl 2,6-pyridinedicarboxylate
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Tetrahydrofuran (THF)
-
Toluene
Procedure:
-
Dissolve dimethyl 2,6-pyridinedicarboxylate in a mixture of THF and toluene.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride and aluminum chloride in THF.
-
Slowly add the reducing agent solution to the cooled ester solution, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature for 3-4 hours.
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and evaporate the solvent to obtain 2,6-bis(hydroxymethyl)pyridine.
Step 4: Chlorination to this compound
The final step involves the conversion of the diol to the desired dichloride hydrochloride salt.
Materials:
-
2,6-Bis(hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂)
Procedure:
-
To a flask containing 2,6-bis(hydroxymethyl)pyridine, slowly add an excess of thionyl chloride at room temperature with stirring. The molar ratio of the diol to thionyl chloride should be approximately 1:2.2-2.5.[1]
-
The reaction is typically exothermic and should be controlled.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete.
-
The product, this compound, will precipitate from the reaction mixture.
-
Collect the solid by filtration and wash with a suitable dry solvent (e.g., diethyl ether) to remove any excess thionyl chloride.
-
Dry the product under vacuum.
Discussion of the Direct Chlorination Route
An alternative approach to the multi-step synthesis is the direct chlorination of 2,6-lutidine. This method, in theory, offers a more atom-economical and shorter route to the target molecule. However, this route is not well-documented in scientific literature, and specific experimental data is scarce.
Potential chlorinating agents for this transformation include:
-
Chlorine gas (Cl₂): This would likely involve a free-radical chain reaction, initiated by UV light or a radical initiator. A significant challenge with this method is controlling the selectivity, as over-chlorination to trichloromethyl or other polychlorinated species is highly probable.
-
N-Chlorosuccinimide (NCS): NCS is a common reagent for benzylic chlorination. The reaction is typically carried out in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent. Again, controlling the degree of chlorination to achieve the desired bis(chloromethyl) product would be a primary obstacle.
-
Sulfuryl chloride (SO₂Cl₂): This reagent can also be used for free-radical chlorination of alkylarenes, often in the presence of a radical initiator.
The primary drawback of direct chlorination methods is the difficulty in achieving selective dichlorination at the two methyl groups without side reactions, such as chlorination of the pyridine ring or the formation of mono- and trichlorinated byproducts. The separation of these closely related products would likely be challenging, leading to lower yields of the desired pure compound.
Conclusion
The multi-step synthesis starting from 2,6-lutidine is a well-established and reliable method for the preparation of this compound. While it involves several steps, it offers good control over the chemical transformations, leading to a high-purity product with a reasonable overall yield. The direct chlorination of 2,6-lutidine presents a potentially shorter synthetic route, but it is hampered by a lack of detailed procedures and significant challenges in controlling selectivity. For researchers requiring a reliable and scalable synthesis of this compound, the multi-step pathway is the recommended and more thoroughly characterized option. Further research into selective direct chlorination methods could, however, open up more efficient synthetic avenues in the future.
References
Assessing the Efficiency of 2,6-Bis(chloromethyl)pyridine Hydrochloride as a Crosslinker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinking is a critical process in polymer chemistry, enhancing the mechanical, thermal, and chemical properties of materials. The choice of a crosslinking agent is paramount in tailoring these properties for specific applications, ranging from advanced drug delivery systems to high-performance industrial polymers. This guide provides an objective comparison of the aromatic crosslinker, 2,6-Bis(chloromethyl)pyridine hydrochloride, with two widely used aliphatic alternatives: glutaraldehyde and 1,4-butanediol diglycidyl ether (BDDGE). This analysis is supported by a review of relevant chemical principles and available data to assist researchers in selecting the optimal crosslinker for their needs.
Overview of Crosslinking Agents
This compound (Aromatic Dihalide)
This aromatic crosslinker is characterized by a rigid pyridine ring with two reactive chloromethyl groups. The aromatic nature of this molecule is expected to impart significant thermal stability and mechanical strength to the crosslinked polymer network. The nitrogen atom in the pyridine ring can also influence the local chemical environment and may participate in non-covalent interactions within the polymer matrix.
Glutaraldehyde (Aliphatic Dialdehyde)
Glutaraldehyde is a five-carbon dialdehyde that is a highly effective and widely used crosslinker, particularly for biopolymers containing amine groups.[1] Its flexibility and high reactivity make it a versatile crosslinking agent. However, its potential cytotoxicity is a consideration in biomedical applications.
1,4-Butanediol Diglycidyl Ether (BDDGE) (Aliphatic Diepoxide)
BDDGE is a flexible aliphatic crosslinker containing two epoxide rings. It is commonly used to crosslink polymers with active hydrogen atoms, such as amines and hydroxyl groups. BDDGE is known for its ability to form stable ether linkages, resulting in durable and flexible crosslinked networks.
Comparative Performance Analysis
While direct, quantitative side-by-side studies of these three crosslinkers on the same polymer system are limited in publicly available literature, a comparative assessment can be made based on the general principles of polymer chemistry and data from studies on similar aromatic and aliphatic crosslinkers.
Key Performance Indicators:
-
Thermal Stability: Aromatic crosslinkers, due to their rigid structures, generally enhance the thermal stability of polymers more effectively than their aliphatic counterparts. The incorporation of the pyridine ring from this compound is expected to lead to a higher glass transition temperature (Tg) and decomposition temperature compared to polymers crosslinked with the more flexible glutaraldehyde or BDDGE. Studies have shown that aromatic structures in epoxy resins lead to higher thermal conductivity compared to aliphatic structures.[2]
-
Mechanical Properties: The rigidity of the aromatic crosslinker is also anticipated to contribute to a higher tensile strength and modulus in the resulting polymer. Conversely, the flexibility of the aliphatic chains in glutaraldehyde and BDDGE may result in polymers with greater elongation at break and toughness.
-
Crosslink Density and Swelling Ratio: The efficiency of the crosslinking reaction, which influences the crosslink density, is dependent on the reactivity of the crosslinker with the specific polymer and the reaction conditions. For hydrogels, a higher crosslink density generally leads to a lower swelling ratio.[3][4] The choice of crosslinker can significantly influence the swelling behavior of hydrogels.[4][5][6][7]
-
Reaction Kinetics and Conditions: The reactivity of the chloromethyl groups in this compound, the aldehyde groups in glutaraldehyde, and the epoxy groups in BDDGE with different functional groups on polymer chains will dictate the required reaction conditions (e.g., temperature, pH, catalyst).
Data Presentation
The following tables summarize the expected qualitative and potential quantitative differences based on the chemical nature of the crosslinkers. It is important to note that the quantitative values are illustrative and would need to be determined experimentally for a specific polymer system.
Table 1: Qualitative Comparison of Crosslinker Performance
| Property | This compound (Aromatic) | Glutaraldehyde (Aliphatic) | 1,4-Butanediol Diglycidyl Ether (BDDGE) (Aliphatic) |
| Thermal Stability | High | Moderate | Moderate |
| Mechanical Strength | High | Moderate | Moderate |
| Flexibility | Low | High | High |
| Reactivity | Moderate to High (with nucleophiles) | High (with amines) | Moderate (with active hydrogens) |
| Biocompatibility | Requires evaluation | Potential cytotoxicity | Generally good |
Table 2: Hypothetical Quantitative Comparison for a Model Polymer System (e.g., Epoxy Resin)
| Parameter | 2,6-Bis(chloromethyl)pyridine HCl | Glutaraldehyde | 1,4-Butanediol Diglycidyl Ether (BDDGE) |
| Glass Transition Temp. (Tg) (°C) | > 150 | 80 - 120 | 60 - 100 |
| Tensile Strength (MPa) | > 80 | 40 - 70 | 30 - 60 |
| Elongation at Break (%) | < 5 | > 10 | > 15 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible assessment of crosslinker efficiency. Below are generalized methodologies for crosslinking reactions with the discussed agents.
Experimental Protocol 1: Crosslinking of an Epoxy Resin
Objective: To compare the thermal and mechanical properties of an epoxy resin cured with this compound, an amine hardener (as a control for glutaraldehyde-like reactions), and BDDGE.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
An aliphatic diamine hardener (e.g., Jeffamine D-230)
-
1,4-Butanediol diglycidyl ether (BDDGE)
-
Lewis acid catalyst (for Friedel-Crafts reaction, e.g., SnCl₄)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Formulation: Prepare three separate formulations by mixing the DGEBA epoxy resin with each crosslinking agent in stoichiometric ratios. For this compound, a Lewis acid catalyst will be required.
-
Mixing: Thoroughly mix each formulation at a controlled temperature to ensure homogeneity.
-
Curing: Pour the mixtures into molds and cure them according to a predefined temperature and time profile. For the pyridine-based crosslinker, this will likely involve a higher temperature to facilitate the Friedel-Crafts alkylation.
-
Post-Curing: Post-cure the samples at an elevated temperature to ensure complete reaction.
-
Characterization:
-
Thermal Analysis: Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature.
-
Mechanical Testing: Conduct tensile tests to measure tensile strength, Young's modulus, and elongation at break.
-
Experimental Protocol 2: Synthesis and Characterization of a Crosslinked Hydrogel
Objective: To compare the swelling behavior and crosslink density of hydrogels prepared using this compound and glutaraldehyde as crosslinkers.
Materials:
-
Poly(vinyl alcohol) (PVA) or Gelatin
-
This compound
-
Glutaraldehyde solution
-
Solvent (e.g., Dimethyl sulfoxide for the pyridine crosslinker, water for glutaraldehyde)
-
Base (e.g., Triethylamine) for the pyridine crosslinker reaction
Procedure:
-
Polymer Solution Preparation: Prepare aqueous solutions of PVA or gelatin at a specific concentration.
-
Crosslinking:
-
For this compound: Add the crosslinker dissolved in a suitable solvent and a base to the polymer solution. Heat the mixture to induce crosslinking.
-
For Glutaraldehyde: Add the glutaraldehyde solution to the polymer solution and adjust the pH to the optimal range for the reaction.
-
-
Gel Formation: Allow the mixtures to stand until hydrogels are formed.
-
Purification: Immerse the hydrogels in distilled water for several days to remove any unreacted crosslinker and other impurities.
-
Characterization:
-
Swelling Ratio: Measure the equilibrium swelling ratio by immersing the dried hydrogels in water until a constant weight is achieved.
-
Gel Content: Determine the gel content by extracting the soluble fraction of the hydrogel with a suitable solvent.
-
Mandatory Visualization
References
- 1. 2,5-Bis(chloromethyl)pyridine | Crosslinking Agent [benchchem.com]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. banglajol.info [banglajol.info]
- 4. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Cross-linker Variation on Swelling Behavior of Hydrogels [wisdomlib.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Performance Showdown: A (Se,N,Se) Pincer Catalyst Derived from 2,6-Bis(chloromethyl)pyridine Hydrochloride in the Heck Reaction
For researchers, scientists, and drug development professionals, the quest for efficient and robust catalysts is paramount. This guide provides a comparative performance evaluation of a palladium catalyst featuring a novel (Se,N,Se) pincer ligand, synthesized from the readily available precursor 2,6-Bis(chloromethyl)pyridine hydrochloride. The catalytic prowess of this complex is benchmarked against established palladium-based systems in the Heck cross-coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
This guide delves into the synthesis of the pincer ligand and its subsequent palladium complex, offering detailed experimental protocols. A comprehensive data comparison with alternative catalysts is presented, followed by a visual breakdown of the experimental workflow and the catalytic cycle.
Performance Comparison in the Heck Reaction
The catalytic efficacy of the synthesized (Se,N,Se) pincer palladium complex was evaluated in the Heck coupling of iodobenzene and methyl acrylate. The results are compared with other commonly employed palladium catalysts under similar reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| [PdCl(Se,N,Se)]Cl | 0.001 | DMF | Et₃N | 140 | 4 | up to 97 | up to 97,000 | up to 24,250 |
| Pd(OAc)₂/PPh₃ | 1 | DMF | Et₃N | 100 | 2 | 95 | 95 | 47.5 |
| Pd/C | 0.5 | NMP | Et₃N/Na₂CO₃ | 130 | 24 | 98 | 196 | 8.2 |
| Pd(PPh₃)₄ | 1.5 | DMF | Et₃N | 85 | 0.47 | 79 | 53 | 112.8 |
Experimental Protocols
Synthesis of 2,6-Bis((phenylseleno)methyl)pyridine (Se,N,Se Pincer Ligand)
A solution of sodium borohydride (NaBH₄) is carefully added to a suspension of diphenyl diselenide ((PhSe)₂) in ethanol at 0°C under an inert atmosphere. The mixture is stirred until the yellow color disappears, indicating the formation of sodium phenylselenide (PhSeNa). To this solution, this compound, dissolved in ethanol, is added dropwise. The reaction mixture is then stirred at room temperature for several hours. After completion, the solvent is removed under reduced pressure, and the residue is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography to afford the 2,6-bis((phenylseleno)methyl)pyridine ligand as a solid.
Synthesis of the Palladium(II) (Se,N,Se) Pincer Complex ([PdCl(Se,N,Se)]Cl)
The synthesized 2,6-bis((phenylseleno)methyl)pyridine ligand is dissolved in a suitable solvent such as acetone. To this solution, an aqueous solution of sodium tetrachloropalladate(II) (Na₂PdCl₄) is added. The reaction mixture is stirred at room temperature for a specified period, during which the palladium complex precipitates. The resulting solid is collected by filtration, washed with appropriate solvents to remove any unreacted starting materials, and dried under vacuum to yield the [PdCl(Se,N,Se)]Cl catalyst.
General Procedure for the Heck Reaction
In a reaction vessel, the aryl halide (e.g., iodobenzene), the olefin (e.g., methyl acrylate), a base (e.g., triethylamine), and the palladium catalyst are combined in a suitable solvent (e.g., dimethylformamide). The vessel is sealed and heated to the desired temperature with stirring for the specified reaction time. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified using standard techniques such as column chromatography. The yield and turnover number (TON) are then calculated.
Visualizing the Process
To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow from precursor to catalyst synthesis and performance evaluation.
Caption: Generalized catalytic cycle for the Heck reaction.
Conclusion
The palladium catalyst bearing the (Se,N,Se) pincer ligand derived from this compound demonstrates exceptional activity in the Heck cross-coupling reaction, exhibiting high yields and impressive turnover numbers at low catalyst loadings. This performance profile positions it as a highly promising alternative to conventional palladium catalysts. The straightforward synthesis of the ligand from an accessible starting material further enhances its appeal for applications in academic and industrial research, particularly in the development of pharmaceuticals and fine chemicals. Further studies exploring the substrate scope and recyclability of this catalyst are warranted to fully unlock its potential.
Safety Operating Guide
Proper Disposal of 2,6-Bis(chloromethyl)pyridine hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,6-Bis(chloromethyl)pyridine hydrochloride, a compound that requires careful management due to its hazardous properties.
Hazard Profile
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye damage.[1]
-
May cause respiratory irritation.[1]
Adherence to the safety protocols outlined in the product's Safety Data Sheet (SDS) is mandatory at all times.
Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, ensure that the following Personal Protective Equipment (PPE) is worn:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Gloves | Chemically impervious gloves. Nitrile gloves are not recommended.[3] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[2] | |
| Respiratory Protection | Respirator | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[2] |
Spill & Leak Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Minor Spills:
-
Immediate Cleanup: Clean up all spills immediately.[4]
-
Avoid Contact: Prevent contact with skin and eyes by wearing appropriate PPE.[4]
-
Dry Cleanup: Use dry clean-up procedures and avoid generating dust.[4] Do not use air hoses for cleaning.[4]
-
Containment: Vacuum up the spilled material using an explosion-proof machine designed for this purpose.[4]
-
Packaging: Place the spilled material in a clean, dry, sealable, and properly labeled container for disposal.[4]
Major Spills:
-
Area Evacuation: Clear the area of all personnel and move upwind.[4]
-
Alert Authorities: Notify the appropriate emergency services or fire brigade, informing them of the location and nature of the hazard.[4]
-
Controlled Access: Control personal contact with the substance by using protective equipment and a dust respirator.[4]
-
Prevent Contamination: Take measures to prevent the spillage from entering drains, sewers, or water courses.[4]
-
Cleanup and Recovery: Sweep or shovel up the material, recovering the product wherever possible. Place residues in labeled plastic bags or other suitable containers for disposal.[4]
Disposal Protocol
The disposal of this compound must be conducted as hazardous waste, in compliance with all local, state, and federal regulations.
-
Waste Collection: Collect waste in a pure form or as a solution in a sealable, airtight, and compatible waste container.[3]
-
Labeling: Attach a completed "Dangerous Waste" label to the container as soon as the first waste is added.[3]
-
Professional Disposal: It is recommended to engage a licensed professional waste disposal service to handle the material.[5]
-
Incineration: A suggested method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2,6-Bis(chloromethyl)pyridine Hydrochloride: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Information
Researchers and drug development professionals working with 2,6-Bis(chloromethyl)pyridine hydrochloride must adhere to stringent safety protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, harmful if swallowed, causing skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles and a face shield.[1] | Nitrile or neoprene gloves.[1] | Laboratory coat.[1] | Work within a certified chemical fume hood. |
| Conducting Reactions | Chemical safety goggles and a face shield.[1] | Nitrile or neoprene gloves.[1] | Chemical-resistant laboratory coat or apron. | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles.[1] | Nitrile or neoprene gloves.[1] | Laboratory coat.[1] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield.[1] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A full-face respirator with appropriate cartridges for organic vapors and acid gases.[1][3] |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages of its lifecycle within a research setting.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Preparation: Don all required PPE as specified in Table 1. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing: Tare a clean, dry glass beaker on an analytical balance. Carefully weigh the desired amount of this compound powder in the beaker.
-
Dissolution: Slowly add the desired solvent to the beaker containing the powder. Use a magnetic stirrer and stir bar to aid dissolution. Do not heat unless the protocol specifically requires it.
-
Transfer: Once fully dissolved, carefully transfer the solution to a labeled volumetric flask.
-
Dilution: Add solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Storage: Cap the flask and invert several times to ensure homogeneity. Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][4]
Protocol 2: Small-Scale Spill Cleanup (Solid)
-
Evacuation and Notification: Immediately alert others in the vicinity and evacuate the immediate area. Notify the laboratory supervisor.
-
Assessment and PPE: Assess the extent of the spill from a safe distance. Don the appropriate PPE for spill cleanup as listed in Table 1.
-
Containment: If it is safe to do so, prevent the spread of the powder by gently covering it with a dry absorbent material like sand or vermiculite.[5] Do not use water.
-
Cleanup: Carefully sweep the absorbent material and spilled solid into a designated, labeled waste container. Avoid creating dust.[1][4]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water, followed by a final rinse with water.
-
Waste Disposal: Dispose of the waste container and any contaminated materials according to the disposal plan.
-
Reporting: Document the spill and the cleanup procedure in the laboratory safety records.
Emergency Procedures
In the event of an exposure or large spill, immediate and decisive action is critical.
Table 2: First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Protocol 3: Waste Disposal
-
Waste Segregation: Collect all waste materials, including unused product, contaminated PPE, and spill cleanup debris, in a designated, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be labeled with the chemical name, "Hazardous Waste," and the associated hazard symbols.
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.[1] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
